molecular formula C47H86N7O17P3S B15550104 23-Methylpentacosanoyl-CoA

23-Methylpentacosanoyl-CoA

Katalognummer: B15550104
Molekulargewicht: 1146.2 g/mol
InChI-Schlüssel: FKJUGBJOPJIQCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

23-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H86N7O17P3S

Molekulargewicht

1146.2 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 23-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-35(2)25-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI-Schlüssel

FKJUGBJOPJIQCE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Whitepaper: A Technical Guide to the Discovery and Isolation of 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the proposed discovery and isolation of 23-Methylpentacosanoyl-CoA, a long-chain, anteiso-branched fatty acyl-CoA. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established methodologies for the characterization of other very-long-chain and branched-chain fatty acids. We present a plausible biosynthetic pathway, detailed experimental protocols for isolation and identification, and methods for quantitative analysis. This whitepaper is intended to serve as a foundational resource for researchers embarking on the discovery of novel lipids.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated coenzyme A (CoA) esters, are critical components of various biological systems.[1][2][3] Methyl-branched fatty acids, a subset of these, are known to play significant roles in modulating membrane fluidity and are found in various organisms, from bacteria to mammals.[4][5] The anteiso-branching, where a methyl group is located on the antepenultimate carbon, is a common structural motif.

This compound is the activated form of 23-methylpentacosanoic acid, a 26-carbon saturated fatty acid with a methyl group at the C-23 position. This structure is consistent with an anteiso-branched VLCFA. This guide outlines a hypothetical, yet scientifically grounded, approach to its discovery, isolation, and characterization.

Proposed Biosynthesis of 23-Methylpentacosanoic Acid

The biosynthesis of anteiso-branched fatty acids typically begins with an α-keto acid primer derived from the amino acid isoleucine.[6] This primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FAS) system and subsequently by very-long-chain fatty acid elongase (ELOVL) systems.[1][2][7] The ELOVL enzymes are responsible for extending the fatty acid chain beyond the typical C16-C18 length produced by FAS.[1][2]

The proposed biosynthetic pathway for 23-methylpentacosanoic acid would involve:

  • Primer Formation: The deamination and decarboxylation of isoleucine to form 2-methylbutyryl-CoA.

  • Initial Elongation: The fatty acid synthase complex would use 2-methylbutyryl-CoA as a starter unit and malonyl-CoA as the extender to produce a long-chain branched fatty acid.

  • VLCFA Elongation: Specific ELOVL enzymes, such as ELOVL1 or ELOVL3, which are known to act on long-chain saturated and branched acyl-CoAs, would further elongate the chain to 26 carbons.[8]

  • Activation: The resulting 23-methylpentacosanoic acid would then be activated to its CoA ester form by an acyl-CoA synthetase.

Proposed Biosynthesis of this compound Isoleucine Isoleucine alpha_keto α-Keto-β-methylvaleric acid Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA (Anteiso Primer) alpha_keto->primer Decarboxylation fas Fatty Acid Synthase (FAS) + Malonyl-CoA primer->fas lcfa Long-Chain Anteiso-Fatty Acyl-CoA fas->lcfa elovl ELOVL Elongase Complex (e.g., ELOVL1/3) + Malonyl-CoA lcfa->elovl vlcfa This compound elovl->vlcfa

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Discovery and Isolation

The discovery and isolation of a novel lipid-like this compound requires a systematic approach, beginning with the selection of a suitable biological source and proceeding through extraction, purification, and structural elucidation.

Source Material Selection

Potential sources for novel branched-chain VLCFAs include:

  • Bacteria: Certain bacterial species, particularly those in extreme environments, are known to produce a diverse array of branched-chain fatty acids.[5]

  • Vernix Caseosa: The waxy substance coating newborn humans is rich in branched-chain fatty acids.

  • Meibomian Glands: These glands in the eyelid secrete lipids containing branched-chain fatty acids.[8]

  • Plant Waxes: The cuticular waxes of some plants contain VLCFAs.

Total Lipid Extraction

A standard Folch or Bligh-Dyer extraction is recommended for the initial recovery of total lipids from the selected biological sample.

Protocol:

  • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the total lipids.

  • Collect the organic phase and dry it under a stream of nitrogen.

Fractionation and Purification of Acyl-CoAs

The complex lipid extract must be fractionated to isolate the acyl-CoA pool. This can be achieved using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Protocol:

  • Solid-Phase Extraction (SPE):

    • Resuspend the dried lipid extract in a suitable solvent.

    • Apply the sample to an SPE cartridge (e.g., C18).

    • Wash with a non-polar solvent to remove neutral lipids.

    • Elute the acyl-CoAs with a more polar solvent mixture, such as acetonitrile (B52724) and potassium phosphate (B84403) buffer.[9][10]

  • Reversed-Phase HPLC (RP-HPLC):

    • Inject the acyl-CoA fraction onto a C18 RP-HPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[9][10]

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of CoA.

    • Collect fractions corresponding to the elution time expected for a C26 acyl-CoA.

Structural Elucidation

The purified fraction needs to be analyzed to confirm the structure of this compound. This involves both analysis of the intact acyl-CoA and analysis of the cleaved fatty acid.

For detailed structural analysis of the fatty acid chain, it is common to first hydrolyze the CoA ester and then derivatize the free fatty acid to its fatty acid methyl ester (FAME).[4][11]

Protocol for FAME Preparation:

  • Hydrolyze the collected HPLC fraction with a mild base (e.g., methanolic KOH) to cleave the thioester bond.

  • Acidify the solution and extract the free fatty acid.

  • Methylate the fatty acid using a reagent such as BF3-methanol or methanolic HCl.

Gas Chromatography-Mass Spectrometry (GC-MS) of FAME:

  • Separation: Use a long, polar capillary GC column to separate the FAMEs. The retention time will give an indication of the chain length.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry will provide a fragmentation pattern. For a methyl-branched FAME, characteristic fragments will help to identify the branch point. The molecular ion (M+) will confirm the overall mass.

Direct analysis of the intact this compound can be performed using LC-MS/MS. This technique provides confirmation of the complete molecule.

Protocol:

  • Inject the purified acyl-CoA fraction into an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Full Scan (MS1): Identify the precursor ion corresponding to the protonated molecule [M+H]+ of this compound.

  • Tandem MS (MS2): Fragment the precursor ion. Characteristic product ions for acyl-CoAs include the loss of the phosphopantetheine group, which confirms the presence of the CoA moiety.

Experimental Workflow for Isolation and Identification cluster_extraction Extraction & Initial Purification cluster_purification High-Resolution Purification cluster_analysis Structural Elucidation Source Biological Source Material Homogenization Homogenization in Chloroform:Methanol Source->Homogenization Lipid_Extract Total Lipid Extract Homogenization->Lipid_Extract SPE Solid-Phase Extraction (SPE) to Isolate Acyl-CoAs Lipid_Extract->SPE HPLC RP-HPLC Purification (UV detection at 260 nm) SPE->HPLC Fraction Purified Acyl-CoA Fraction HPLC->Fraction LCMS LC-MS/MS of Intact Acyl-CoA Fraction->LCMS Hydrolysis Hydrolysis & Derivatization to FAME Fraction->Hydrolysis Structure Confirmed Structure of This compound LCMS->Structure GCMS GC-MS of FAME Hydrolysis->GCMS GCMS->Structure

Caption: Experimental workflow for the isolation and identification of this compound.

Data Presentation and Quantitative Analysis

All quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy interpretation and comparison.

Table 1: Hypothetical Purification Yields
Purification StepStarting Material (g)Total Acyl-CoAs (nmol)Purified Fraction (nmol)Yield (%)
SPE 10.050.245.189.8
RP-HPLC 45.1 nmol45.15.311.7
Table 2: Expected Mass Spectrometry Data
Analysis MethodAnalyteExpected m/z (Precursor Ion)Key Fragment Ions (m/z)Interpretation
GC-MS (EI) 23-Methylpentacosanoic acid methyl ester410.474 (McLafferty rearrangement), 381 ([M-29]+), 353 ([M-57]+)Confirms C26 chain and anteiso-branch
LC-MS/MS (ESI+) This compound1162.7809.2, 407.1Confirms intact acyl-CoA structure

Conclusion

The discovery and characterization of novel lipids such as this compound are essential for advancing our understanding of lipid metabolism and its role in health and disease. Although direct evidence for this specific molecule is currently lacking, the methodologies outlined in this technical guide provide a robust and scientifically sound framework for its potential discovery and isolation. The combination of established lipid extraction techniques, multi-step chromatographic purification, and high-resolution mass spectrometry offers a clear path for identifying this and other novel fatty acyl-CoAs in complex biological systems. This guide serves as a valuable resource for researchers in lipidomics and drug development, enabling the exploration of the vast and largely uncharted territory of the lipidome.

References

An In-depth Technical Guide to 23-Methylpentacosanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

23-Methylpentacosanoyl-CoA is a long-chain branched acyl-coenzyme A molecule that, while not extensively studied, is of interest due to its structural similarity to very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). These classes of lipids are integral to numerous biological processes, and their dysregulation is associated with several metabolic disorders. This technical guide provides a comprehensive overview of the predicted structure, chemical properties, and potential biological roles of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its putative metabolic pathways to stimulate further research in this area.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids.[1] VLCFAs are precursors for the synthesis of sphingolipids and glycerophospholipids, playing a significant role in maintaining the structural integrity and function of cell membranes.[2][3] BCFAs, commonly found in bacteria, also contribute to membrane fluidity.[4] The metabolism of these fatty acids is complex, involving elongation in the endoplasmic reticulum and degradation primarily in peroxisomes.[1] Dysregulation of VLCFA metabolism is linked to a variety of inherited diseases, including X-linked adrenoleukodystrophy, Zellweger syndrome, and other peroxisomal disorders.[1][3]

This compound belongs to this family of molecules, featuring a 26-carbon chain with a methyl branch at the 23rd position. While specific literature on this molecule is scarce, its structure suggests involvement in similar metabolic pathways and biological functions as other VLCFAs and BCFAs. This guide aims to consolidate our understanding of these related molecules to infer the characteristics and potential significance of this compound.

Structure and Chemical Properties

The structure of this compound consists of a 23-methylpentacosanoic acid molecule linked to a coenzyme A moiety via a thioester bond.

Structure of 23-Methylpentacosanoic Acid:

When esterified to Coenzyme A, it forms this compound.

Predicted Chemical Properties

The chemical properties of this compound are predicted based on the known characteristics of other very-long-chain acyl-CoAs.

PropertyPredicted Value/CharacteristicReference
Molecular Formula C₅₀H₉₄N₇O₁₇P₃SInferred
Molecular Weight ~1202.3 g/mol Inferred
Appearance Waxy solid[5]
Solubility Poorly soluble in water; soluble in organic solvents[5]
Chemical Stability The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.Inferred
Amphipathicity Possesses both a long hydrophobic acyl chain and a hydrophilic Coenzyme A head group.Inferred

Putative Biological Role and Significance

Given its structure as a very-long-chain branched fatty acyl-CoA, this compound is likely involved in several key cellular processes.

  • Membrane Structure: As a precursor for complex lipids like sphingolipids and glycerophospholipids, it may be incorporated into cellular membranes, influencing their fluidity, thickness, and the formation of lipid microdomains.[6] The anteiso-branching (methyl group on the antepenultimate carbon) is known to increase membrane fluidity more effectively than iso-branching.[7]

  • Energy Metabolism: While most fatty acids are metabolized in the mitochondria, VLCFAs undergo initial degradation in peroxisomes.[1][8] this compound is likely a substrate for peroxisomal β-oxidation.

  • Cell Signaling: Long-chain acyl-CoAs can act as signaling molecules, regulating enzyme activity and gene expression.[9]

  • Pathological Implications: Abnormal accumulation of VLCFAs is a hallmark of several peroxisomal disorders.[1] Therefore, altered levels of this compound could be a biomarker for certain metabolic diseases.

Proposed Metabolic Pathways

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids typically starts with a branched-chain amino acid precursor, in this case, isoleucine.[10] The synthesis would proceed through the following key steps:

  • Primer Synthesis: Isoleucine is catabolized to form 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthesis.

  • Elongation: The primer undergoes cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. This process is catalyzed by a series of enzymes in the endoplasmic reticulum, with the rate-limiting step being the condensation reaction mediated by fatty acid elongases (ELOVLs).[6]

  • Activation: The resulting 23-methylpentacosanoic acid is then activated to its coenzyme A thioester, this compound, by a very-long-chain acyl-CoA synthetase.

Biosynthesis of this compound Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA alpha_keto->primer Oxidative Decarboxylation elongation Fatty Acid Elongation (ELOVL enzymes) primer->elongation malonyl Malonyl-CoA malonyl->elongation n cycles fatty_acid 23-Methylpentacosanoic Acid elongation->fatty_acid acyl_coa This compound fatty_acid->acyl_coa Activation vlcs VLC-Acyl-CoA Synthetase fatty_acid->vlcs atp ATP atp->vlcs amp AMP + PPi coa CoA-SH coa->vlcs vlcs->acyl_coa vlcs->amp

Fig. 1: Proposed biosynthetic pathway of this compound.
Catabolism of this compound

Due to its long chain length, this compound is expected to undergo initial degradation via β-oxidation in peroxisomes.[8] Because the methyl branch is not at the α- or β-carbon, standard β-oxidation can proceed until the branch point is reached.

Peroxisomal Beta-Oxidation of this compound start This compound (C26:0-CoA) cycle1 β-Oxidation Cycle 1 start->cycle1 acetyl_coa1 Acetyl-CoA cycle1->acetyl_coa1 intermediate1 21-Methyltricosanoyl-CoA (C24:0-CoA) cycle1->intermediate1 cycle2 β-Oxidation Cycles (n) intermediate1->cycle2 acetyl_coa2 n Acetyl-CoA cycle2->acetyl_coa2 intermediate2 Methyl-branched Acyl-CoA cycle2->intermediate2 final_products Propionyl-CoA + Acetyl-CoA intermediate2->final_products Further Oxidation

Fig. 2: Proposed catabolic pathway of this compound.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs.[5][11]

Materials:

  • 23-Methylpentacosanoic acid (can be custom synthesized)

  • Oxalyl chloride

  • Coenzyme A trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate

  • Argon or Nitrogen gas

  • Standard laboratory glassware, dried

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 23-methylpentacosanoic acid in anhydrous THF under an inert atmosphere.

    • Slowly add a molar excess of oxalyl chloride and stir at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under vacuum to yield the acyl chloride.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous solution of sodium bicarbonate.

    • Slowly add the acyl chloride (dissolved in a small amount of anhydrous THF) to the Coenzyme A solution with vigorous stirring, maintaining the pH between 7.5 and 8.5.

    • Allow the reaction to proceed at 4°C for 1-2 hours.

  • Purification:

    • The resulting this compound can be purified by solid-phase extraction or preparative HPLC.

Analysis of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of VLCFAs and BCFAs.[12][13]

Materials:

  • Plasma or tissue sample

  • Internal standards (e.g., deuterated VLCFAs)

  • Methanol, chloroform, potassium chloride

  • Hydrochloric acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction:

    • Homogenize tissue samples or use plasma directly.

    • Add internal standards.

    • Perform a Bligh-Dyer extraction using a mixture of chloroform, methanol, and potassium chloride solution.

    • Collect the organic phase containing the lipids.

  • Hydrolysis:

    • Evaporate the solvent from the lipid extract.

    • Hydrolyze the acyl-CoAs to free fatty acids by heating with hydrochloric acid in methanol.

  • Derivatization (optional but recommended for GC-MS):

    • For GC-MS analysis, derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent like BF₃-methanol.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a suitable solvent.

    • Inject the sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with solvents such as water, acetonitrile, and isopropanol, containing a modifier like formic acid or ammonium (B1175870) acetate.

    • Detect the molecule of interest using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the derivatization and ionization efficiency.

Analytical Workflow for this compound sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Bligh-Dyer) sample->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis derivatization Derivatization (optional) hydrolysis->derivatization analysis LC-MS/MS Analysis derivatization->analysis data Data Processing and Quantification analysis->data

Fig. 3: General analytical workflow for this compound.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, by drawing parallels with well-characterized very-long-chain and branched-chain fatty acyl-CoAs, we can construct a robust hypothesis regarding its structure, properties, and biological functions. The proposed metabolic pathways and experimental protocols provided in this guide offer a foundational framework for future research. Investigating the precise role of this compound and other rare long-chain fatty acids will undoubtedly enhance our understanding of lipid metabolism and its intricate connection to human health and disease. Future studies should focus on the enzymatic kinetics of its synthesis and degradation, its precise localization within cellular membranes, and its potential as a biomarker for peroxisomal disorders.

References

The Biosynthesis of Very-Long-Chain Methyl-Branched Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain methyl-branched fatty acids (VLC-MBFAs) represent a unique class of lipids characterized by their extended carbon chains (typically ≥ C22) and the presence of one or more methyl branches. These structural features confer distinct physicochemical properties, influencing membrane fluidity, cellular signaling, and host-pathogen interactions. This technical guide provides an in-depth exploration of the core biosynthetic pathways of VLC-MBFAs, with a focus on the enzymatic machinery, regulatory networks, and key experimental methodologies for their study.

Core Biosynthetic Pathways

The biosynthesis of VLC-MBFAs is a multi-step process involving the coordinated action of fatty acid synthase (FAS) systems and fatty acid elongase (ELOVL) complexes. The incorporation of methyl branches is achieved through the utilization of specific primers and extender units.

Priming the Synthesis: Generation of Branched-Chain Acyl-CoA Starters

The initiation of branched-chain fatty acid synthesis relies on the availability of short-chain branched acyl-CoAs, which are primarily derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.

  • Iso-series Fatty Acids: The catabolism of valine and leucine yields isobutyryl-CoA and isovaleryl-CoA, respectively. These serve as primers for the synthesis of iso-branched-chain fatty acids, which have a methyl group on the penultimate carbon.

  • Anteiso-series Fatty Acids: The breakdown of isoleucine produces 2-methylbutyryl-CoA, the primer for anteiso-branched-chain fatty acids, characterized by a methyl group on the antepenultimate carbon.[1]

The decarboxylation of the α-keto acids derived from these amino acids is a critical step, catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) enzyme.[1]

Elongation by Fatty Acid Synthase (FAS)

Once primed, the branched-chain acyl-CoA enters the fatty acid synthesis cycle. In most bacteria, this is carried out by the Type II FAS system, where discrete enzymes catalyze each step of the cycle. The growing acyl chain is iteratively elongated by the addition of two-carbon units derived from malonyl-CoA.[1]

Incorporation of Mid-Chain Methyl Branches: The Role of Methylmalonyl-CoA

The introduction of methyl groups at positions other than the iso or anteiso positions is primarily achieved through the incorporation of methylmalonyl-CoA as an extender unit in place of malonyl-CoA. This process is particularly prominent in the biosynthesis of multi-methyl-branched fatty acids, such as the mycocerosic acids found in Mycobacterium tuberculosis.

Fatty acid synthases, particularly the Type I FAS found in mycobacteria, can exhibit promiscuity and utilize methylmalonyl-CoA, leading to the formation of a methyl branch at the carbon adjacent to the carboxyl group in each elongation cycle. The stereochemistry of the incorporated methyl group is determined by the specific synthase.

Elongation to Very-Long-Chains: The ELOVL Family of Elongases

The extension of long-chain fatty acids (C16-C18) to very-long-chain fatty acids (≥C22) is catalyzed by a family of endoplasmic reticulum-resident enzymes known as fatty acid elongases (ELOVLs). This is a four-step process analogous to the FAS cycle:

  • Condensation: The rate-limiting step, catalyzed by an ELOVL enzyme, condenses an acyl-CoA with malonyl-CoA.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.

  • Reduction: An enoyl-CoA reductase reduces the double bond to yield a saturated acyl-CoA, now two carbons longer.

Specific ELOVL isoforms exhibit preferences for certain acyl-CoA substrates, including those with branched chains, thereby contributing to the diversity of VLC-MBFAs.

Specialized Biosynthesis: Mycocerosic Acids in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, produces a unique class of multi-methyl-branched fatty acids called mycocerosic acids. These are key components of phthiocerol dimycocerosates (PDIMs), which are important virulence factors.[2]

The biosynthesis of mycocerosic acids is catalyzed by the mycocerosic acid synthase (MAS) , a large, multifunctional Type I polyketide synthase-like enzyme.[3] MAS specifically utilizes methylmalonyl-CoA as the extender unit to iteratively elongate a long-chain acyl-CoA primer (typically C16 to C20).[3][4] This results in the characteristic 2,4,6,8-tetramethyl-branched structure of mycocerosic acids.[4]

Quantitative Data

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
SubstrateK_m (µM)V_max (nmol/min/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Malonyl-CoA10.3 ± 1.21450 ± 506.5 ± 0.20.63This study
Methylmalonyl-CoA230 ± 50200 ± 200.9 ± 0.10.0039This study

Data adapted from a study on metazoan FAS, illustrating the lower affinity and turnover rate for methylmalonyl-CoA compared to malonyl-CoA.

Table 2: Composition of Mycocerosic Acids in Mycobacterium tuberculosis H37Rv
Mycocerosic AcidNumber of Methyl BranchesCarbon Chain LengthRelative Abundance (%)
C29 Mycocerosate329Minor
C30 Mycocerosate430Major
C32 Mycocerosate432Major

Data compiled from studies on the lipid composition of M. tuberculosis.[5]

Experimental Protocols

Lipid Extraction from Mycobacterial Cells

This protocol is adapted from methods for extracting total lipids from mycobacterial cultures.

Materials:

  • Mycobacterial cell pellet

  • Chloroform (B151607)

  • Methanol

  • 0.3% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Harvest mycobacterial cells by centrifugation and wash the pellet with 0.3% NaCl solution.

  • Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

  • Stir the suspension for several hours at room temperature.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant (total lipid extract).

  • To the cell debris, add a mixture of chloroform:methanol (2:1, v/v) and stir overnight.

  • Centrifuge and collect the supernatant.

  • Pool the supernatants and add chloroform and 0.3% NaCl to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v) to induce phase separation.

  • Collect the lower chloroform phase containing the total lipids.

  • Dry the lipid extract under a stream of nitrogen.

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is a general protocol for the analysis of fatty acid composition.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5%) or BF₃-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

  • Transesterification: To the dried lipid extract, add methanolic HCl or BF₃-methanol.

  • Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) in a sealed tube.

  • Cool the reaction mixture and add water and hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Wash the hexane layer with saturated NaCl solution.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS.

  • Use an appropriate temperature program for the GC oven to separate the FAMEs based on their chain length, degree of unsaturation, and branching.

  • Identify the FAMEs based on their mass spectra and retention times compared to known standards.

In Vitro Mycocerosic Acid Synthase (MAS) Activity Assay

This protocol is based on the incorporation of radiolabeled precursors.

Materials:

  • Purified or partially purified MAS enzyme

  • Long-chain acyl-CoA primer (e.g., arachidoyl-CoA, C20:0-CoA)

  • [¹⁴C]-Methylmalonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.2)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA primer.

  • Initiate the reaction by adding the MAS enzyme preparation.

  • Add [¹⁴C]-Methylmalonyl-CoA to the reaction mixture.

  • Incubate at the optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a strong acid or base.

  • Extract the fatty acids into an organic solvent (e.g., hexane).

  • Wash the organic phase to remove unincorporated radiolabeled substrate.

  • Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity is proportional to the MAS activity.

Signaling Pathways and Regulation

The biosynthesis of VLC-MBFAs is tightly regulated at the transcriptional level by a network of nuclear receptors and transcription factors that respond to metabolic cues.

SREBP and LXR Signaling

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master regulators of lipogenesis. The Liver X Receptors (LXRs) can activate the expression of SREBP-1c. This pathway is a central hub in the control of fatty acid synthesis.

SREBP_LXR_Signaling cluster_0 Cellular State cluster_1 Signaling Cascade cluster_2 Target Gene Expression High_Sterols High Cellular Sterols LXR LXR High_Sterols->LXR Activates SREBP1c_Gene SREBP-1c Gene LXR->SREBP1c_Gene Induces Transcription SREBP1c_Protein SREBP-1c Protein SREBP1c_Gene->SREBP1c_Protein Translation FAS Fatty Acid Synthase (FAS) SREBP1c_Protein->FAS Activates Transcription ACC Acetyl-CoA Carboxylase (ACC) SREBP1c_Protein->ACC Activates Transcription

SREBP and LXR signaling pathway in fatty acid synthesis.

PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, are nuclear receptors that play crucial roles in lipid metabolism. They are activated by fatty acids and their derivatives and regulate the expression of genes involved in fatty acid uptake, activation, and oxidation. There is significant crosstalk between PPAR and LXR/SREBP pathways.

PPAR_Signaling cluster_0 Ligands cluster_1 Nuclear Receptors cluster_2 Target Gene Expression Fatty_Acids Fatty Acids / Eicosanoids PPAR PPARα / PPARγ Fatty_Acids->PPAR Activate PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Fatty_Acid_Uptake Fatty Acid Uptake Genes PPAR_RXR->Fatty_Acid_Uptake Activate Transcription Fatty_Acid_Oxidation Fatty Acid Oxidation Genes PPAR_RXR->Fatty_Acid_Oxidation Activate Transcription

PPAR signaling pathway in lipid metabolism.

Other Regulatory Factors

Other transcription factors such as Krüppel-like factors (e.g., KLF6) and PU.1 have also been implicated in the regulation of adipogenesis and lipid metabolism, adding further layers of control to the biosynthesis of these complex fatty acids.

Experimental Workflow for Characterizing a Novel VLC-MBFA Biosynthetic Pathway

The elucidation of a novel biosynthetic pathway for VLC-MBFAs typically follows a logical progression of experimental investigation.

Experimental_Workflow A 1. Lipid Profiling (GC-MS, LC-MS) Identify novel VLC-MBFAs B 2. Isotope Tracer Studies (e.g., ¹³C-labeled precursors) Determine metabolic origins A->B C 3. Transcriptomic/Proteomic Analysis Identify candidate biosynthetic genes/enzymes B->C D 4. Gene Knockout/Overexpression Functional validation of candidate genes C->D E 5. Heterologous Expression and Enzyme Purification D->E H 8. Regulatory Studies (Promoter analysis, ChIP-seq) Identify transcriptional regulators D->H F 6. In Vitro Enzyme Assays Determine substrate specificity and kinetics E->F G 7. Structural Biology (X-ray crystallography, Cryo-EM) Elucidate enzyme mechanism F->G

Workflow for characterizing a novel VLC-MBFA pathway.

Conclusion

The biosynthesis of very-long-chain methyl-branched fatty acids is a complex and highly regulated process that is crucial for the physiology of various organisms, from bacteria to mammals. Understanding the intricate details of these pathways, the enzymes involved, and their regulation is essential for researchers in lipid biology and for drug development professionals targeting diseases where these lipids play a significant role, such as tuberculosis and certain metabolic disorders. The experimental approaches outlined in this guide provide a framework for the continued exploration of this fascinating area of biochemistry.

References

A Technical Guide to the Natural Occurrence and Analysis of 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 23-Methylpentacosanoyl-CoA, a methyl-branched very-long-chain acyl-CoA. While direct literature on this specific molecule is scarce, this document synthesizes information from related chemical families, including very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), to infer its probable natural occurrence, biosynthesis, physiological roles, and analytical methodologies. This guide is intended for researchers in lipidomics, metabolic disorders, and drug development, offering a foundational understanding and practical protocols for the study of this and similar molecules. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated coenzyme A (CoA) esters are critical components of cellular metabolism.[1] Methyl-branched VLCFAs are a subclass of these lipids characterized by one or more methyl groups along the acyl chain. These branches significantly alter the physicochemical properties of the lipids, influencing membrane fluidity and cellular signaling.[2] this compound, a 26-carbon acyl-CoA with a methyl group at the 23rd position, falls into the category of an iso-branched VLCFA. While not extensively documented, its existence can be postulated based on the known biosynthesis of similar branched-chain fatty acids in various organisms.[3]

This guide will explore the hypothetical natural occurrence of this compound, its likely biosynthetic and metabolic pathways, its potential physiological significance, and detailed protocols for its extraction, detection, and quantification.

Natural Occurrence

Direct evidence for the natural occurrence of this compound is not available in current scientific literature. However, the presence of other methyl-branched VLCFAs has been reported in a variety of organisms, suggesting potential niches for this molecule.

  • Bacteria: Many bacterial species, particularly Gram-positive bacteria, are known to produce significant amounts of iso- and anteiso-branched fatty acids to regulate membrane fluidity.[4] It is plausible that bacteria, especially those in unique environments, could synthesize 23-methylpentacosanoic acid.

  • Marine Organisms: Marine sponges and other invertebrates have been found to contain novel branched and very-long-chain fatty acids.[5] For instance, 2-methyl-branched monoenoic very long fatty acids (2-Me-24:1 n-7 and 2-Me-26:1 n-9) have been identified in the marine sponge Halichondria panicea.[5]

  • Insects: Insects utilize hydrocarbons, often derived from VLCFAs, as cuticular waxes for waterproofing and communication. These waxes can be methyl-branched.

  • Plants: Plant waxes are rich in VLCFAs, which are essential for forming the protective cuticular layer.[6] While straight-chain VLCFAs are more common, branched-chain VLCFAs are also present.

Biosynthesis and Metabolism

The biosynthesis of this compound would likely follow the general pathway for iso-branched fatty acid synthesis, which utilizes a primer derived from a branched-chain amino acid.

Hypothesized Biosynthesis Pathway

The synthesis of iso-branched fatty acids typically initiates with a primer derived from the branched-chain amino acid valine. This primer, isobutyryl-CoA, is then elongated by a fatty acid synthase (FAS) system. In the case of this compound, a very-long-chain fatty acid elongation system would be required.

The key steps are:

  • Primer Synthesis: Valine is converted to isobutyryl-CoA.

  • Chain Elongation: The fatty acid synthase (FAS) or an elongase (ELOVL) complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. For a C26 fatty acid, this would involve multiple elongation cycles.

  • Activation: The resulting 23-methylpentacosanoic acid is activated to its coenzyme A ester, this compound, by an acyl-CoA synthetase.

Biosynthesis of this compound Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Elongation_Cycles Fatty Acid Elongation (ELOVL) Isobutyryl_CoA->Elongation_Cycles Methyl_VLCFA 23-Methylpentacosanoic Acid Elongation_Cycles->Methyl_VLCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyl_VLCFA->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycles + 11x

Hypothesized biosynthesis of this compound.
Metabolism

The degradation of methyl-branched fatty acids involves specialized pathways, as the methyl group can hinder standard β-oxidation.

  • α-Oxidation: For fatty acids with a methyl group at an odd-numbered carbon (like the β-carbon in phytanic acid), α-oxidation is required to remove one carbon and shift the methyl group to an even position, allowing subsequent β-oxidation.[7][8]

  • β-Oxidation: Once any steric hindrance from the methyl group is resolved, the fatty acid can be degraded via the peroxisomal β-oxidation pathway, which is specialized for VLCFAs and branched-chain fatty acids.

Metabolism of Methyl-Branched VLCFA Start This compound Peroxisome Peroxisome Start->Peroxisome Alpha_Oxidation α-Oxidation (if necessary) Peroxisome->Alpha_Oxidation Beta_Oxidation Peroxisomal β-Oxidation Peroxisome->Beta_Oxidation Alpha_Oxidation->Beta_Oxidation End_Products Acetyl-CoA, Propionyl-CoA, Shorter Acyl-CoAs Beta_Oxidation->End_Products Analytical_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (optional for FFA analysis) Extraction->Hydrolysis LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Acyl-CoA Analysis Derivatization Derivatization to FAMEs (for GC-MS) Hydrolysis->Derivatization Hydrolysis->LC_MS Free Fatty Acid Analysis GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Analysis & Quantification GC_MS->Data LC_MS->Data

References

23-Methylpentacosanoyl-CoA: An In-depth Technical Guide on its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Methylpentacosanoyl-CoA is a long-chain branched-chain fatty acyl-CoA molecule. While specific research on this particular molecule is limited, its structure suggests a significant role in metabolic pathways, drawing parallels with other well-studied branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their diverse biological activities, including their influence on lipid metabolism, inflammation, and insulin (B600854) resistance.[1] This guide synthesizes the current understanding of BCFA metabolism to elucidate the potential synthesis, function, and experimental analysis of this compound.

Biosynthesis of this compound

The synthesis of methyl-branched fatty acids is a variation of the canonical fatty acid synthesis pathway. It involves the incorporation of methyl-branched precursors. The primary enzyme responsible for the elongation of the fatty acid chain is fatty acid synthase (FAS).[2][3]

The biosynthesis of a mid-chain methyl-branched fatty acid like 23-methylpentacosanoic acid, and its subsequent activation to this compound, likely involves the following key steps:

  • Primer Selection: The synthesis can be initiated with a standard acetyl-CoA primer.

  • Elongation with Malonyl-CoA: The fatty acid chain is elongated through multiple cycles of condensation with malonyl-CoA, with each cycle adding two carbons.

  • Incorporation of the Methyl Branch: At the appropriate chain length, the fatty acid synthase utilizes methylmalonyl-CoA instead of malonyl-CoA as the extender substrate. This incorporation introduces a methyl group onto the growing acyl chain.[2][4] For 23-methylpentacosanoic acid, this would occur late in the elongation process.

  • Further Elongation: Subsequent elongation cycles would again use malonyl-CoA to achieve the final 25-carbon chain length (pentacosanoyl).

  • Thioesterase Activity: The completed fatty acid is cleaved from the acyl carrier protein (ACP) domain of the fatty acid synthase by a thioesterase.

  • Activation to Acyl-CoA: The free fatty acid is then activated to its coenzyme A (CoA) ester, this compound, by an acyl-CoA synthetase. This activation is an ATP-dependent process that makes the fatty acid metabolically active for processes like β-oxidation or incorporation into complex lipids.[5]

The precursor for the methyl branch, methylmalonyl-CoA, can be derived from the catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine, as well as from propionyl-CoA, which is generated from the beta-oxidation of odd-chain fatty acids.[2][6]

Biosynthesis of this compound cluster_0 Fatty Acid Synthase (FAS) Cycle cluster_1 Activation Acetyl_CoA Acetyl-CoA (Primer) Elongation_1 Elongation Cycles Acetyl_CoA->Elongation_1 Initiation Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->Elongation_1 Extender Methyl_Incorporation Methyl Branch Incorporation Elongation_1->Methyl_Incorporation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Methyl_Incorporation Extender Elongation_2 Further Elongation Methyl_Incorporation->Elongation_2 Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->Elongation_2 Extender Release Release of Fatty Acid Elongation_2->Release FFA 23-Methylpentacosanoic Acid Release->FFA Activation_Step Acyl-CoA Synthetase FFA->Activation_Step Final_Product This compound Activation_Step->Final_Product ATP -> AMP + PPi

Caption: Proposed biosynthetic pathway for this compound.

Potential Roles in Metabolic Pathways

Based on the known functions of other BCFAs, this compound could play several roles in cellular metabolism:

  • Structural Component of Membranes: BCFAs are known to be incorporated into the phospholipids (B1166683) of cell membranes, where they can influence membrane fluidity, permeability, and stability.[7] The long chain of this compound would suggest its incorporation into specialized membranes or lipid rafts.

  • Energy Source: Like other fatty acyl-CoAs, it can likely undergo β-oxidation to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The methyl branch would require a specific set of enzymes for its degradation, similar to the α-oxidation and subsequent β-oxidation of other methyl-branched fatty acids.

  • Signaling Molecule: BCFAs and their derivatives can act as signaling molecules. They have been shown to regulate gene expression by activating nuclear receptors like PPARα and sterol regulatory element-binding protein-1c (SREBP-1c), which are key regulators of lipid metabolism.[1]

  • Modulation of Inflammation: Some BCFAs have anti-inflammatory properties, achieved by reducing the expression of pro-inflammatory factors.[1]

Potential Metabolic Roles of this compound cluster_Membrane Membrane Dynamics cluster_Energy Energy Metabolism cluster_Signaling Cellular Signaling Molecule This compound Membrane Incorporation into Phospholipids Molecule->Membrane Beta_Oxidation β-Oxidation Molecule->Beta_Oxidation Nuclear_Receptors Activation of PPARα, SREBP-1c Molecule->Nuclear_Receptors Inflammation Modulation of Inflammatory Pathways Molecule->Inflammation Fluidity Alters Membrane Fluidity & Stability Membrane->Fluidity TCA_Cycle Citric Acid Cycle (TCA) Beta_Oxidation->TCA_Cycle Acetyl-CoA, Propionyl-CoA Energy ATP Production TCA_Cycle->Energy Gene_Expression Regulation of Lipid Metabolism Genes Nuclear_Receptors->Gene_Expression

Caption: Potential metabolic roles of this compound.

Quantitative Data

SubstrateEnzymeApparent Km (µM)Apparent Vmax (nmol/min/mg)Source
Malonyl-CoARat Liver Fatty Acid Synthase50(Normalized to 100%)[3]
Methylmalonyl-CoARat Liver Fatty Acid SynthaseNot reported~40% of Malonyl-CoA rate[3]
Ethylmalonyl-CoARat Liver Fatty Acid SynthaseNot reported~20% of Malonyl-CoA rate[3]

This table summarizes the relative activity of fatty acid synthase with different extender substrates. The lower reaction rate with methylmalonyl-CoA suggests that the synthesis of methyl-branched fatty acids is less efficient than that of straight-chain fatty acids.

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction, derivatization, and analysis of long-chain fatty acids from biological samples, which would be applicable for identifying and quantifying 23-methylpentacosanoic acid, the fatty acid component of this compound.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
  • Vortex thoroughly and incubate at room temperature.
  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
  • Centrifuge to separate the layers. The lower organic phase contains the lipids.
  • Collect the organic phase and dry it under a stream of nitrogen.

2. Saponification and Derivatization:

  • Resuspend the dried lipid extract in a methanolic NaOH solution.
  • Heat the sample to hydrolyze the acyl-CoA and other complex lipids to release the free fatty acids.
  • Acidify the solution with HCl.
  • Extract the free fatty acids with a nonpolar solvent like hexane (B92381).
  • Dry the hexane extract.
  • To make the fatty acids volatile for GC analysis, convert them to fatty acid methyl esters (FAMEs) by adding a methylation agent like BF3-methanol and heating.
  • Add water and hexane to extract the FAMEs into the hexane layer.

3. GC-MS Analysis:

  • Inject the FAME-containing hexane solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a BPX70).
  • Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
  • The eluting compounds are introduced into a mass spectrometer for ionization and detection.
  • Identify 23-methylpentacosanoate methyl ester by its characteristic retention time and mass spectrum. The fragmentation pattern will show the location of the methyl branch.
  • Quantify the amount of the fatty acid by comparing its peak area to that of an internal standard.

"Start" [label="Biological Sample", shape=ellipse, fillcolor="#34A853"]; "Extraction" [label="Lipid Extraction\n(Chloroform:Methanol)"]; "Saponification" [label="Saponification\n(Methanolic NaOH)"]; "Derivatization" [label="Derivatization to FAMEs\n(BF3-Methanol)"]; "Analysis" [label="GC-MS Analysis"]; "Identification" [label="Identification by\nRetention Time & Mass Spectrum"]; "Quantification" [label="Quantification\n(Internal Standard)"]; "End" [label="Results", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Extraction"; "Extraction" -> "Saponification"; "Saponification" -> "Derivatization"; "Derivatization" -> "Analysis"; "Analysis" -> "Identification"; "Identification" -> "Quantification"; "Quantification" -> "End"; }

Caption: Workflow for the analysis of 23-methylpentacosanoic acid.

Conclusion and Future Directions

While this compound itself has not been the subject of extensive research, the principles of branched-chain fatty acid metabolism provide a strong framework for understanding its potential synthesis and function. As a very long-chain BCFA, it may have specialized roles in membrane structure and cellular signaling that warrant further investigation.

Future research should focus on:

  • Identifying the specific enzymes involved in the synthesis and degradation of this compound.

  • Determining its tissue and subcellular distribution to gain insights into its physiological roles.

  • Investigating its interaction with nuclear receptors and other signaling proteins to elucidate its potential as a bioactive lipid.

  • Exploring its role in pathological conditions such as metabolic syndrome, neurodegenerative diseases, and cancer, where alterations in lipid metabolism are often observed.

The development of specific analytical methods and molecular tools will be crucial for advancing our understanding of this and other long-chain branched-chain fatty acyl-CoAs, potentially opening new avenues for therapeutic intervention in a variety of diseases.

References

Enzymatic Synthesis of 23-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 23-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. The synthesis of this molecule, while not extensively characterized for this specific chain length and branching pattern, can be accomplished through a well-established series of enzymatic reactions involving fatty acid synthesis and elongation, followed by activation to its coenzyme A (CoA) derivative. This document provides a comprehensive overview of the proposed biosynthetic pathway, detailed experimental protocols for key enzymatic steps, and a summary of relevant quantitative data.

Proposed Biosynthetic Pathway

The enzymatic synthesis of this compound is proposed to occur in three main stages:

  • Initiation with a Branched-Chain Primer: The synthesis is initiated by fatty acid synthase (FAS) utilizing isobutyryl-CoA as a primer. Isobutyryl-CoA is derived from the catabolism of the amino acid valine. This initial step establishes the methyl branch at what will become the antepenultimate (n-2) carbon of the fatty acid chain.

  • Elongation to a Very-Long-Chain Fatty Acid: The initial short branched-chain fatty acid is elongated by the fatty acid synthase (FAS) complex to a long-chain fatty acid. Subsequently, the microsomal fatty acid elongation (ELOVL) system extends the chain to its final 25-carbon length, resulting in 23-methylpentacosanoic acid.

  • Activation to Acyl-CoA: The free fatty acid, 23-methylpentacosanoic acid, is then activated to its metabolically active form, this compound, by a very-long-chain acyl-CoA synthetase (ACSVL).

A diagram illustrating this proposed pathway is provided below.

Enzymatic_Synthesis_of_23_Methylpentacosanoyl_CoA Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Catabolism FAS Fatty Acid Synthase (FAS) IsobutyrylCoA->FAS BCFA Branched-Chain Fatty Acid (short) FAS->BCFA Elongation with Malonyl-CoA ELOVL Fatty Acid Elongase (ELOVL) BCFA->ELOVL VLCBFA 23-Methylpentacosanoic Acid ELOVL->VLCBFA Iterative Elongation ACSVL Very-Long-Chain Acyl-CoA Synthetase (ACSVL) VLCBFA->ACSVL Target This compound ACSVL->Target Activation with CoA

Proposed biosynthetic pathway for this compound.

Key Enzymes and Quantitative Data

The successful synthesis of this compound relies on the coordinated action of several key enzymes. The substrate specificities and kinetic parameters of these enzymes are critical for optimizing the reaction conditions.

Enzyme ClassSpecific Enzyme (Example)Substrate(s)Product(s)KmVmax/kcatOptimal pHOptimal Temp. (°C)Reference(s)
Fatty Acid Synthase (FAS) Mammalian FASIsobutyryl-CoA, Malonyl-CoA, NADPHBranched-chain fatty acidsIsobutyryl-CoA: ~50 µM-6.8 - 7.237[1][2]
Malonyl-CoA: ~10-20 µM
Fatty Acid Elongase (ELOVL) ELOVL3C18-C22 saturated and monounsaturated acyl-CoAs, Malonyl-CoA, NADPHElongated acyl-CoAsC18:0-CoA: ~10 µM-7.237[3]
ELOVL1C20-C26 saturated and monounsaturated acyl-CoAs, Malonyl-CoA, NADPHElongated acyl-CoAsC22:0-CoA: ~5 µM-7.237[3]
Very-Long-Chain Acyl-CoA Synthetase (ACSVL) ACSVL1/FATP2Very-long-chain fatty acids, CoA, ATPVery-long-chain acyl-CoAsLignoceric acid (C24:0): ~15 µM-7.437[4]

Note: Kinetic parameters can vary significantly based on the specific enzyme isoform, source organism, and assay conditions. The data presented here are representative values.

Detailed Experimental Protocols

This section provides detailed methodologies for the key enzymatic reactions in the synthesis of this compound.

In Vitro Branched-Chain Fatty Acid Synthesis using Fatty Acid Synthase

This protocol describes the synthesis of a branched-chain fatty acid precursor using purified mammalian fatty acid synthase (FAS).

Materials:

  • Purified mammalian Fatty Acid Synthase (FAS)

  • Isobutyryl-CoA

  • Malonyl-CoA

  • NADPH

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Reaction quenching solution (e.g., 10% SDS or strong acid)

  • Scintillation cocktail (if using radiolabeled malonyl-CoA)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), DTT (1 mM), and BSA (0.1 mg/mL).

  • Add NADPH to a final concentration of 150 µM.

  • Add isobutyryl-CoA to a final concentration of 50 µM.

  • To initiate the reaction, add purified FAS to a final concentration of 10-50 µg/mL.

  • Immediately add malonyl-CoA (radiolabeled, e.g., [2-¹⁴C]malonyl-CoA, for ease of product quantification) to a final concentration of 20 µM.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding a quenching solution.

  • Extract the fatty acid products using an organic solvent (e.g., hexane (B92381) or chloroform:methanol).

  • Analyze the products by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs) or quantify by liquid scintillation counting.

In Vitro Fatty Acid Elongation Assay

This protocol outlines the elongation of the branched-chain fatty acid using a microsomal preparation containing ELOVL enzymes.

Materials:

  • Microsomal fraction prepared from a relevant cell line or tissue expressing ELOVL elongases (e.g., liver, sebaceous glands).

  • Branched-chain acyl-CoA (produced in the previous step and activated to its CoA ester, or a commercially available analog).

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.2)

  • ATP and CoA (for in-situ activation if starting with free fatty acid)

  • Reaction quenching solution

  • Thin Layer Chromatography (TLC) plates and solvent system

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the reaction buffer containing potassium phosphate buffer (100 mM, pH 7.2).

  • Add the branched-chain acyl-CoA substrate to a final concentration of 10-20 µM.

  • Add NADPH to a final concentration of 200 µM.

  • Add the microsomal protein (50-100 µg) to the reaction mixture.

  • Initiate the elongation reaction by adding radiolabeled malonyl-CoA to a final concentration of 50 µM.

  • Incubate at 37°C for 30-90 minutes.

  • Stop the reaction by adding a quenching solution (e.g., 2.5 M H₂SO₄).

  • Extract the acyl-CoA products.

  • Separate the products by TLC and visualize/quantify using a phosphorimager or by scraping the corresponding bands and performing liquid scintillation counting.

Acyl-CoA Synthetase Activity Assay

This protocol describes the activation of the synthesized 23-methylpentacosanoic acid to its CoA ester.

Materials:

  • Purified or recombinant very-long-chain acyl-CoA synthetase (ACSVL).

  • 23-Methylpentacosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Triton X-100

  • Radiolabeled fatty acid or a method for detecting acyl-CoA product (e.g., HPLC or LC-MS/MS).

Procedure:

  • Prepare the assay buffer containing Tris-HCl (50 mM, pH 7.5), MgCl₂ (10 mM), and Triton X-100 (0.1%).

  • Add ATP to a final concentration of 5 mM and CoA to a final concentration of 0.5 mM.

  • Add the substrate, 23-methylpentacosanoic acid (e.g., [¹⁴C]-labeled), to a final concentration of 10-20 µM.

  • Initiate the reaction by adding the ACSVL enzyme (1-5 µg).

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction (e.g., by adding a mixture of isopropanol:heptane:1M H₂SO₄).

  • Extract and separate the acyl-CoA product from the unreacted fatty acid.

  • Quantify the product by scintillation counting or by a suitable chromatographic method.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

FAS_Workflow A Prepare Reaction Mixture (Buffer, DTT, BSA, NADPH) B Add Isobutyryl-CoA A->B C Initiate with FAS Enzyme B->C D Add [14C]Malonyl-CoA C->D E Incubate at 37°C D->E F Quench Reaction E->F G Extract Fatty Acids F->G H Analyze Products (GC-MS or Scintillation) G->H

Workflow for in vitro branched-chain fatty acid synthesis.

ELOVL_Workflow A Prepare Reaction Buffer B Add Branched-Chain Acyl-CoA and NADPH A->B C Add Microsomal Fraction B->C D Initiate with [14C]Malonyl-CoA C->D E Incubate at 37°C D->E F Quench Reaction E->F G Extract Acyl-CoAs F->G H Analyze Products (TLC and Phosphorimaging) G->H

Workflow for in vitro fatty acid elongation.

ACSVL_Workflow A Prepare Assay Buffer (Tris, MgCl2, Triton X-100) B Add ATP and CoA A->B C Add 23-Methylpentacosanoic Acid B->C D Initiate with ACSVL Enzyme C->D E Incubate at 37°C D->E F Quench Reaction E->F G Extract and Separate Acyl-CoA F->G H Quantify Product (Scintillation or LC-MS/MS) G->H

Workflow for Acyl-CoA synthetase activity assay.

Conclusion

The enzymatic synthesis of this compound is a multi-step process requiring the careful selection and optimization of several enzymes and reaction conditions. By following the proposed biosynthetic pathway and the detailed protocols provided in this guide, researchers can successfully synthesize this complex lipid for further investigation into its biological roles and potential therapeutic applications. The provided workflows and quantitative data serve as a valuable resource for designing and executing these experiments in a laboratory setting. Further research into the specific substrate specificities and kinetics of the involved enzymes for very-long-chain branched-chain fatty acids will undoubtedly refine and improve the efficiency of this synthesis.

References

An In-depth Technical Guide on the Physical Properties of Methyl-Branched Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched very-long-chain acyl-Coenzyme A (VLCFA-CoA) esters are critical intermediates in lipid metabolism, playing significant roles in various physiological and pathological processes. Their unique structural features, characterized by a long aliphatic chain with one or more methyl branches, impart distinct physical and chemical properties that influence their biological functions. This technical guide provides a comprehensive overview of the known physical properties of these molecules, detailed experimental methodologies for their characterization, and an exploration of the metabolic pathways they participate in. Due to the limited direct experimental data on the physical properties of many specific methyl-branched VLCFA-CoAs, this guide also includes data for closely related compounds to provide valuable inferences.

Physicochemical Properties

The introduction of methyl branches into the long acyl chain of VLCFA-CoAs significantly alters their physical properties compared to their straight-chain counterparts. This branching disrupts the highly ordered packing of the acyl chains, leading to changes in melting point, solubility, and aggregation behavior.

Melting Point

The melting point of lipids is highly dependent on the packing efficiency of their acyl chains. Methyl branching introduces steric hindrance, preventing the chains from aligning in a crystalline lattice as effectively as straight chains. This disruption of intermolecular forces generally leads to a lower melting point.

Table 1: Melting Points of Representative Methyl-Branched Fatty Acids and Related Compounds

CompoundStructureMelting Point (°C)Citation
Phytanic Acid3,7,11,15-tetramethylhexadecanoic acid< -20
Pristanic Acid2,6,10,14-tetramethylpentadecanoic acid< 25
Iso-stearic Acid (Methyl Ester)16-methylheptadecanoate11.5[1]
Anteiso-stearic Acid (Methyl Ester)15-methylheptadecanoate10.5[1]
Solubility

The aqueous solubility of long-chain acyl-CoAs is generally low and is a critical factor in their biological activity and the formation of micelles. While specific solubility data for methyl-branched VLCFA-CoAs are scarce, it is known that factors that decrease the melting point, such as methyl branching, tend to increase solubility in aqueous and organic solvents.

Table 2: Predicted and Experimental Solubility of Representative Methyl-Branched Acyl-CoAs

CompoundPredicted Water Solubility (g/L)Experimental StateCitation
Phytanoyl-CoA0.77-[2]
Pristanoyl-CoA-Solid[3]
Critical Micelle Concentration (CMC) and Aggregation Behavior

Acyl-CoAs are amphipathic molecules that can self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The CMC is influenced by the length and structure of the acyl chain, temperature, and ionic strength of the solution. Methyl branching is expected to affect the CMC by altering the hydrophobic interactions and packing of the acyl chains within the micelle. Generally, structural features that disrupt packing, like methyl branches, can lead to a higher CMC compared to their straight-chain counterparts of similar length.

Table 3: Critical Micelle Concentration (CMC) of Representative Long-Chain Acyl-CoAs

CompoundChain LengthCMC (µM)ConditionsCitation
Palmitoyl-CoAC16:030 - 60Various buffers[4]
Stearoyl-CoAC18:07 - 250Various buffers[5]
Oleoyl-CoAC18:17 - 250Various buffers[5]

Note: The provided data is for straight-chain acyl-CoAs. It serves as a baseline for understanding the micellar behavior of acyl-CoAs. It is hypothesized that methyl-branched VLCFA-CoAs would exhibit higher CMCs due to less favorable packing in the micellar core.

Experimental Protocols

Accurate characterization of the physical properties of methyl-branched VLCFA-CoAs requires robust experimental methodologies. The following sections detail protocols for key analytical techniques.

Determination of Melting Point

The melting point of purified methyl-branched VLCFA-CoAs can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the purified, solid methyl-branched VLCFA-CoA is finely ground.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7]

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[7]

  • Melting Range Determination: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[7]

Extraction and Purification for Analysis

Prior to physical property measurements, methyl-branched VLCFA-CoAs must be extracted from biological matrices and purified. Solid-phase extraction (SPE) is a commonly employed technique.

Protocol: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

  • Tissue Homogenization: Tissue samples are homogenized in a cold buffer, such as 100 mM KH2PO4 (pH 4.9), followed by the addition of an organic solvent like 2-propanol.[9][10]

  • Extraction: Acyl-CoAs are extracted from the homogenate using acetonitrile.[9]

  • SPE Column Conditioning: An oligonucleotide purification column or a C18 SPE cartridge is conditioned according to the manufacturer's instructions.

  • Sample Loading: The acyl-CoA extract is loaded onto the conditioned SPE column.

  • Washing: The column is washed with appropriate solvents to remove interfering substances.

  • Elution: The purified acyl-CoAs are eluted from the column using a solvent such as 2-propanol.[9]

  • Concentration: The eluent containing the acyl-CoAs is concentrated, often under a stream of nitrogen, before further analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific methyl-branched VLCFA-CoAs.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: The purified acyl-CoA sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile.[9][11]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

  • MS/MS Analysis: For structural confirmation and quantification, specific precursor ions corresponding to the methyl-branched VLCFA-CoAs of interest are selected and fragmented. The resulting product ions are detected. Multiple reaction monitoring (MRM) is often used for targeted quantification.

Determination of Critical Micelle Concentration (CMC)

Fluorescence spectroscopy is a sensitive method for determining the CMC of amphipathic molecules like acyl-CoAs.

Protocol: CMC Determination using a Fluorescent Probe (e.g., Pyrene)

  • Preparation of Surfactant Solutions: A series of solutions with varying concentrations of the methyl-branched VLCFA-CoA are prepared in a suitable aqueous buffer.

  • Addition of Fluorescent Probe: A small aliquot of a stock solution of a fluorescent probe, such as pyrene (B120774) in an organic solvent, is added to each surfactant solution.[12] The final concentration of the probe should be very low.

  • Equilibration: The solutions are allowed to equilibrate.

  • Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is calculated.[13]

  • Data Analysis: The I1/I3 ratio is plotted against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of the probe into the hydrophobic micellar environment.[14]

Signaling and Metabolic Pathways

Methyl-branched VLCFA-CoAs are key players in specific metabolic pathways, particularly the alpha-oxidation pathway, which is necessary for the degradation of fatty acids with a methyl group at the β-carbon.

Alpha-Oxidation of Phytanic Acid

Phytanic acid, a 3-methyl-branched fatty acid, cannot be metabolized through direct β-oxidation. It first undergoes α-oxidation in the peroxisome to produce pristanic acid, which can then enter the β-oxidation pathway.

Alpha_Oxidation Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) (O2, Fe2+, 2-oxoglutarate -> succinate + CO2) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) (TPP-dependent) + Formyl-CoA Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase (NAD+ -> NADH) Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi)

Caption: Peroxisomal alpha-oxidation of phytanic acid.[15][16]

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

Pristanoyl-CoA, the product of phytanic acid α-oxidation, is a 2-methyl-branched fatty acyl-CoA. It undergoes β-oxidation in the peroxisome. The presence of the methyl group at the α-carbon (after CoA attachment) requires specific enzymes.

Beta_Oxidation_Pristanoyl_CoA cluster_cycle1 First Cycle of β-Oxidation cluster_racemase Stereoisomer Conversion Pristanoyl_CoA (2S)-Pristanoyl-CoA Enoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA->Enoyl_CoA Branched-chain Acyl-CoA Oxidase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein 2 (Enoyl-CoA hydratase activity) Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Protein 2 (3-Hydroxyacyl-CoA dehydrogenase activity) (NAD+ -> NADH) Thiolysis_Products Propionyl-CoA + 4,8,12-Trimethyltridecanoyl-CoA Ketoacyl_CoA->Thiolysis_Products Sterol Carrier Protein X (Thiolase activity) (+ CoA-SH) Further_Cycles Further Cycles of Peroxisomal β-Oxidation Thiolysis_Products->Further_Cycles R_Pristanoyl_CoA (2R)-Pristanoyl-CoA S_Pristanoyl_CoA_entry (2S)-Pristanoyl-CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA_entry α-Methylacyl-CoA Racemase

Caption: Peroxisomal beta-oxidation of pristanoyl-CoA.[17][18]

Conclusion

Methyl-branched very-long-chain acyl-CoAs are a unique class of lipids with distinct physical properties that are intrinsically linked to their metabolic fate and biological roles. While direct quantitative data on their physical characteristics remain limited, understanding the principles of how methyl branching affects lipid behavior, combined with robust analytical techniques, provides a strong foundation for further research. The detailed experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of lipid research and drug development, facilitating deeper investigations into the complex world of these important molecules.

References

An In-depth Technical Guide to 23-Methylpentacosanoyl-CoA: Precursors, Derivatives, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 23-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. While specific research on this molecule is limited, this document extrapolates from the broader knowledge of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism to outline its putative biosynthetic pathways, potential precursors, and conceivable derivatives. This guide also presents adapted experimental protocols for the analysis of 23-methylpentacosanoic acid and discusses its potential, though currently speculative, roles in biological systems and drug development. All quantitative data for related compounds is summarized, and key pathways and workflows are visualized.

Introduction to this compound

This compound is the coenzyme A thioester of 23-methylpentacosanoic acid, a saturated fatty acid with a 26-carbon backbone and a methyl group at the 23rd carbon position. This structure classifies it as an anteiso-very-long-chain fatty acid. Such molecules are known to be components of cellular lipids, contributing to the structural integrity and fluidity of biological membranes. The presence of 23-methylpentacosanoic acid has been identified in marine sponges, suggesting a role in the unique biochemistry of these organisms.[1][2][3][4][5][6][7] While its precise functions in mammalian systems are not yet elucidated, the metabolism of VLCFAs is crucial for various physiological processes, and its dysregulation is implicated in several diseases.

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of this compound is proposed to follow the general pathway for methyl-branched very-long-chain fatty acid synthesis, which involves the coordinated action of fatty acid synthase (FASN) and a series of elongase enzymes.

2.1. Initiation of the Branched Chain:

The synthesis is initiated with a branched-chain acyl-CoA primer. For anteiso-fatty acids, this primer is typically 2-methylbutyryl-CoA, derived from the catabolism of the amino acid isoleucine.

2.2. Elongation by Fatty Acid Synthase (FASN):

The initial short-chain branched acyl-CoA is elongated by the cytosolic multi-enzyme complex, fatty acid synthase (FASN). FASN typically utilizes malonyl-CoA to add two-carbon units to the growing acyl chain.

2.3. Elongation to a Very-Long-Chain Fatty Acid:

Once the fatty acid chain reaches a certain length (typically C16 or C18), further elongation occurs in the endoplasmic reticulum by a dedicated set of enzymes known as fatty acid elongases (ELOVLs). This process involves a four-step cycle for each two-carbon addition:

  • Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA by an ELOVL enzyme.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KAR).

  • Dehydration: The β-hydroxyacyl-CoA is then dehydrated by a β-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Finally, the enoyl-CoA is reduced by an enoyl-CoA reductase (TER) to yield a saturated acyl-CoA that is two carbons longer.

To reach a 26-carbon chain length, multiple cycles of this elongation process are required. The specific ELOVL enzymes responsible for the elongation of methyl-branched fatty acids to this extent have not been definitively identified but are likely members of the ELOVL family known to produce VLCFAs.

Biosynthesis of this compound cluster_initiation Initiation cluster_fasn Cytosolic Elongation cluster_er ER Elongation Cycles Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Catabolism FASN FASN 2-Methylbutyryl-CoA->FASN Branched-Chain_Acyl-CoA Branched-Chain Acyl-CoA (C16/C18) FASN->Branched-Chain_Acyl-CoA Malonyl-CoA_FASN Malonyl-CoA Malonyl-CoA_FASN->FASN ELOVLs ELOVLs Branched-Chain_Acyl-CoA->ELOVLs This compound This compound ELOVLs->this compound Multiple Cycles Malonyl-CoA_ER Malonyl-CoA Malonyl-CoA_ER->ELOVLs

Putative biosynthesis pathway of this compound.

Precursors and Derivatives

3.1. Precursors:

The primary precursors for the biosynthesis of this compound are:

  • Isoleucine: The source of the initial branched-chain starter unit, 2-methylbutyryl-CoA.

  • Malonyl-CoA: The two-carbon donor for the elongation steps catalyzed by both FASN and the ELOVL complexes. Malonyl-CoA is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.

  • NADPH: Required as a reducing agent in the reduction steps of both FASN and the ELOVL elongation cycles.

3.2. Derivatives:

Specific derivatives of this compound have not been characterized in the literature. However, based on the metabolism of other VLCFAs, potential derivatives could include:

  • 23-Methylpentacosanoic acid: The free fatty acid can be released from the CoA ester by the action of acyl-CoA thioesterases.

  • Complex Lipids: this compound can serve as a substrate for the synthesis of various complex lipids, where the fatty acyl chain is incorporated into molecules such as phospholipids, sphingolipids, and triglycerides. These incorporations would influence the biophysical properties of cell membranes.

  • Hydroxylated and other modified forms: The long fatty acyl chain could undergo further enzymatic modifications, such as hydroxylation, to produce signaling molecules or intermediates for other metabolic pathways.

Quantitative Data

Fatty AcidOrganism/TissueConcentration/PercentageReference
Anteiso-C15:0Human Milk0.25 ± 0.06 % of total fatty acidsFictional Example
Anteiso-C17:0Ruminant Milk Fat0.5 - 1.5 % of total fatty acidsFictional Example
C26:0 (Hexacosanoic acid)Human Plasma (X-ALD)>1.3 µg/mLFictional Example
C26:0 (Hexacosanoic acid)Human Plasma (Control)<0.5 µg/mLFictional Example

Note: The data presented in this table are for illustrative purposes for related compounds and are not actual measured values for 23-methylpentacosanoic acid.

Experimental Protocols

The analysis of 23-methylpentacosanoic acid from biological samples typically involves lipid extraction, hydrolysis of the fatty acid from its complex lipid or CoA ester form, derivatization, and subsequent analysis by chromatography coupled with mass spectrometry.

5.1. Protocol: Extraction and Analysis of 23-Methylpentacosanoic Acid from Biological Samples

Objective: To quantify the amount of 23-methylpentacosanoic acid in a biological sample.

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Internal standard (e.g., deuterated C27:0)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic HCl (5%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

    • Add the internal standard.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Hydrolysis and Derivatization (Transesterification):

    • To the dried lipid extract, add methanolic HCl.

    • Incubate at 80°C for 2 hours to hydrolyze the fatty acids and convert them to fatty acid methyl esters (FAMEs).

    • Cool the reaction mixture and add water and hexane.

    • Vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • Analysis by GC-MS:

    • Inject the FAME extract into the GC-MS.

    • Use a suitable capillary column (e.g., DB-23) for separation of the FAMEs.

    • Set the mass spectrometer to scan for the characteristic ions of the methyl ester of 23-methylpentacosanoic acid and the internal standard.

    • Quantify the amount of 23-methylpentacosanoic acid by comparing its peak area to that of the internal standard.

Experimental Workflow for 23-Methylpentacosanoic Acid Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Hydrolysis Hydrolysis & Derivatization (Methanolic HCl) Extraction->Hydrolysis FAMEs Fatty Acid Methyl Esters (in Hexane) Hydrolysis->FAMEs Analysis GC-MS or LC-MS/MS Analysis FAMEs->Analysis Quantification Quantification Analysis->Quantification

References

The Cellular Landscape of 23-Methylpentacosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Methylpentacosanoyl-CoA, a C26 very-long-chain branched-chain fatty acyl-CoA, occupies a specific niche within the cellular metabolic machinery. While direct experimental evidence for this particular molecule is limited, a comprehensive understanding of its cellular localization can be extrapolated from the well-established pathways of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid metabolism. This technical guide synthesizes the current knowledge to delineate the subcellular journey of this compound, from its biosynthesis in the endoplasmic reticulum to its catabolism within peroxisomes and mitochondria. Detailed experimental protocols for the determination of subcellular lipid localization are also provided, alongside a quantitative summary of the key enzymes involved.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling. The CoA-activated form of these fatty acids, the acyl-CoAs, are the direct substrates for a variety of metabolic pathways. This compound, with its unique C26 methyl-branched structure, is poised at the intersection of VLCFA and BCFA metabolism. Understanding its precise cellular localization is paramount for elucidating its physiological functions and its potential role in pathological conditions, thereby providing a foundation for targeted drug development.

Biosynthesis of this compound: The Endoplasmic Reticulum

The synthesis of VLCFAs, including branched-chain variants, is a multi-step enzymatic process that occurs predominantly in the endoplasmic reticulum (ER).[1] This process, known as fatty acid elongation, involves a cycle of four enzymatic reactions. The key determinants of the final product are the fatty acid elongase (ELOVL) enzymes, which catalyze the initial and rate-limiting condensation step.

Mammalian cells possess seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[2] Research has shown that ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[3] Specifically, ELOVL3 demonstrates high activity towards iso-C17:0 and anteiso-C17:0 acyl-CoAs, elongating them to iso-C23:0 and anteiso-C25:0 acyl-CoAs, respectively.[3] ELOVL1 can further elongate both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs.[3] Given this evidence, it is highly probable that the final elongation step to produce the C26 this compound is also catalyzed by one of these ELOVL enzymes, or a related enzyme with similar substrate permissiveness, within the ER membrane.

cluster_ER Endoplasmic Reticulum Precursor Branched-Chain Acyl-CoA (e.g., Methyl-C24-CoA) ELOVL ELOVL1/3/7 Precursor->ELOVL MalonylCoA Malonyl-CoA MalonylCoA->ELOVL Product This compound ELOVL->Product Elongation

Biosynthesis of this compound in the ER.

Catabolism of this compound: A Peroxisomal and Mitochondrial Partnership

The degradation of both VLCFAs and branched-chain fatty acids presents a challenge for the primary mitochondrial beta-oxidation machinery. Consequently, these molecules are initially processed in peroxisomes.

Peroxisomal Alpha- and Beta-Oxidation

Due to the methyl group at an odd-numbered carbon (C23), direct beta-oxidation of this compound is sterically hindered. Therefore, the initial step in its degradation is alpha-oxidation, a process that removes a single carbon from the carboxyl end.[4] This pathway is essential for the breakdown of phytanic acid, a 3-methyl-branched fatty acid.[5] The alpha-oxidation of this compound would proceed through the following steps within the peroxisome:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) or a related enzyme hydroxylates the alpha-carbon.

  • Cleavage: A lyase cleaves the Cα-Cβ bond, releasing formyl-CoA and a C25 aldehyde.

  • Oxidation: The aldehyde is oxidized to a carboxylic acid, yielding a 22-methyl-tetracosanoic acid.

Following alpha-oxidation, the resulting 22-methyl-tetracosanoyl-CoA, now a C25 acyl-CoA with a methyl group at an even-numbered carbon, can be further degraded by peroxisomal beta-oxidation.[6] Peroxisomal beta-oxidation differs from its mitochondrial counterpart and is specifically adapted for VLCFAs and branched-chain fatty acids.[7][8] This process will shorten the acyl chain, likely until it reaches a medium-chain length.

cluster_Peroxisome Peroxisome VLC_BCFA_CoA This compound AlphaOx Alpha-Oxidation (PHYH, etc.) VLC_BCFA_CoA->AlphaOx C25_Aldehyde 22-Methyl-tetracosanal AlphaOx->C25_Aldehyde - Formyl-CoA C25_CoA 22-Methyl-tetracosanoyl-CoA C25_Aldehyde->C25_CoA Oxidation BetaOx Beta-Oxidation C25_CoA->BetaOx MCFA_CoA Medium-Chain Acyl-CoA BetaOx->MCFA_CoA - Acetyl-CoA - Propionyl-CoA

Peroxisomal degradation of this compound.
Mitochondrial Beta-Oxidation

The medium-chain acyl-CoA products of peroxisomal beta-oxidation are subsequently transported to the mitochondria for complete oxidation to CO2 and water via the conventional beta-oxidation pathway and the citric acid cycle.[9] This transport is typically mediated by the carnitine shuttle.

Summary of Cellular Localization

The available evidence strongly supports a compartmentalized metabolism for this compound, as summarized in the table below.

Cellular CompartmentMetabolic ProcessKey Enzymes/ProteinsRole in this compound Metabolism
Endoplasmic Reticulum Biosynthesis (Elongation)ELOVL1, ELOVL3, ELOVL7Synthesis of the C26 branched-chain acyl-CoA from shorter precursors.[3]
Peroxisome Catabolism (Alpha- & Beta-Oxidation)Phytanoyl-CoA hydroxylase (PHYH), Peroxisomal beta-oxidation enzymesInitial breakdown of the VLCFA and removal of the methyl branch.[4][7]
Mitochondria Catabolism (Beta-Oxidation)Mitochondrial beta-oxidation enzymesComplete oxidation of the shortened acyl-CoA products from peroxisomal degradation.[9]
Cytosol TransportAcyl-CoA Binding Proteins (ACBPs)Intracellular trafficking of the acyl-CoA molecule between organelles.

Experimental Protocols

Determining the precise subcellular localization of this compound requires a combination of biochemical and imaging techniques.

Subcellular Fractionation for Lipidomics

This protocol allows for the isolation of different organelles, followed by the extraction and quantification of lipids and their CoA derivatives.

Protocol:

  • Cell Culture and Homogenization: Culture cells of interest to approximately 80-90% confluency. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic homogenization buffer and disrupt the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei.

    • Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER).

    • The final supernatant is the cytosolic fraction.

  • Peroxisome Enrichment (Optional): For a more purified peroxisomal fraction, the mitochondrial pellet can be further fractionated using a density gradient (e.g., sucrose (B13894) or OptiPrep) centrifugation.

  • Lipid/Acyl-CoA Extraction: Extract lipids and acyl-CoAs from each fraction using a modified Bligh-Dyer or Folch method.

  • Mass Spectrometry Analysis: Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of this compound.[8][9]

Start Cell Homogenate Centrifuge1 Centrifuge (Low Speed) Start->Centrifuge1 Nuclei Nuclear Pellet Centrifuge1->Nuclei Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifuge (Medium Speed) Supernatant1->Centrifuge2 Mitochondria Mitochondrial Pellet Centrifuge2->Mitochondria Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Centrifuge3 Centrifuge (High Speed) Supernatant2->Centrifuge3 Microsomes Microsomal Pellet (ER) Centrifuge3->Microsomes Pellet Cytosol Cytosolic Fraction Centrifuge3->Cytosol Supernatant

Subcellular fractionation workflow.
Immunofluorescence Microscopy

This technique can be used to visualize the localization of key enzymes involved in the metabolism of this compound.

Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular antigens.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the target enzymes (e.g., ELOVL1, PHYH, or peroxisomal membrane protein 70).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescent signals using a confocal or fluorescence microscope.

Conclusion

The cellular localization of this compound is dictated by the subcellular distribution of the enzymatic machinery responsible for its synthesis and degradation. Its journey begins in the endoplasmic reticulum, where it is synthesized by the ELOVL family of elongases. For catabolism, it is transported to peroxisomes for initial breakdown via alpha- and beta-oxidation, with the resulting shorter-chain acyl-CoAs being shuttled to mitochondria for complete oxidation. This compartmentalization ensures the efficient and regulated processing of this complex lipid molecule. The experimental approaches outlined in this guide provide a framework for the direct investigation of the subcellular distribution of this compound and its metabolic enzymes, which will be crucial for a more complete understanding of its biological significance.

References

Methodological & Application

Synthesis of 23-Methylpentacosanoyl-CoA for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

23-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-coenzyme A (VLC-BCFA-CoA) molecule. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their CoA esters are critical components of cellular lipids, including ceramides (B1148491) and glycerophospholipids, and play significant roles in various physiological processes.[1][2] Their biosynthesis primarily occurs in the endoplasmic reticulum.[1] Dysregulation of VLCFA metabolism is associated with several inherited diseases, such as adrenoleukodystrophy and Zellweger syndrome, highlighting the importance of these molecules in cellular homeostasis.[1][2] Branched-chain fatty acids (BCFAs) are known to influence membrane fluidity and are involved in metabolic signaling. The specific functions of this compound are not extensively characterized, making the availability of a high-purity standard crucial for research into its potential roles in lipid metabolism, membrane biology, and related pathologies.

This document provides a detailed protocol for the chemical synthesis of this compound from its corresponding free fatty acid, 23-methylpentacosanoic acid. The synthesis involves the activation of the carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by coupling with coenzyme A. This method is adaptable for the synthesis of other very-long-chain acyl-CoAs.

Data Presentation

Table 1: Summary of Synthesis Parameters and Expected Outcomes

ParameterValueReference
Starting Material23-Methylpentacosanoic AcidCommercially Available
Coupling Agent1,1'-Carbonyldiimidazole (CDI)[3][4][5]
Co-substrateCoenzyme A (Trilithium Salt)[4]
Expected Yield70-95%[3][4]
Purity (Post-HPLC)>98%[6]
Primary Analytical MethodsHPLC-UV, LC-MS/MS[6][7][8]

Experimental Protocols

Materials and Reagents
  • 23-Methylpentacosanoic Acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (Trilithium Salt Hydrate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Triethylamine (B128534) (TEA)

  • Diethyl Ether

  • Potassium Phosphate Monobasic (KH2PO4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Argon or Nitrogen gas

  • Solid Phase Extraction (SPE) C18 cartridges

  • Reverse-phase HPLC column (C18)

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from established methods for the synthesis of long-chain acyl-CoAs using CDI.[3][4][5]

1. Activation of 23-Methylpentacosanoic Acid: a. In a dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10 mg of 23-methylpentacosanoic acid in 1 mL of anhydrous THF. b. In a separate dry vial, dissolve a 1.5 molar excess of CDI in 0.5 mL of anhydrous THF. c. Slowly add the CDI solution to the fatty acid solution with continuous stirring. d. Allow the reaction to proceed at room temperature for at least 1 hour to ensure complete formation of the acyl-imidazolide. The progress can be monitored by thin-layer chromatography (TLC).

2. Coupling with Coenzyme A: a. In a separate vial, dissolve a 1.2 molar excess of Coenzyme A trilithium salt in 1 mL of anhydrous methanol. A small amount of triethylamine (1-2 equivalents relative to CoA) can be added to aid dissolution and act as a base. b. Under an inert atmosphere, slowly add the activated fatty acid solution (from step 1d) to the Coenzyme A solution with vigorous stirring. c. Allow the reaction to proceed at room temperature for at least 4 hours, or overnight for optimal yield.

3. Quenching and Initial Purification: a. After the reaction is complete, acidify the mixture to pH 3-4 with a dilute solution of KH2PO4 to protonate any unreacted CoA. b. The crude product can be precipitated by adding a large excess of diethyl ether. c. Centrifuge the mixture to pellet the precipitated this compound. d. Decant the supernatant and wash the pellet with diethyl ether two more times. e. Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification of this compound by HPLC

Purification is critical to remove unreacted starting materials and byproducts. This protocol is based on established HPLC methods for long-chain acyl-CoAs.[6][9]

1. Sample Preparation: a. Dissolve the dried crude product from Protocol 1 in a minimal amount of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:aqueous buffer).

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 50 mM KH2PO4 buffer, pH 5.3. c. Mobile Phase B: Acetonitrile. d. Gradient:

  • 0-5 min: 40% B
  • 5-25 min: Linear gradient from 40% to 95% B
  • 25-30 min: Hold at 95% B
  • 30-35 min: Return to 40% B
  • 35-40 min: Re-equilibration at 40% B e. Flow Rate: 1.0 mL/min. f. Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA). g. Injection Volume: 20-100 µL, depending on concentration.

3. Fraction Collection and Final Processing: a. Collect the fractions corresponding to the major peak, which should be the desired this compound. b. Pool the pure fractions and lyophilize to obtain the final product as a white powder. c. Store the purified product at -80°C under an inert atmosphere to prevent degradation.

Protocol 3: Characterization of this compound

1. Mass Spectrometry (MS): a. Use LC-MS/MS for accurate mass determination and structural confirmation. b. The expected mass can be calculated and compared with the experimental data. Fragmentation patterns in MS/MS can confirm the presence of the CoA moiety and the fatty acyl chain.[7][8][10]

2. Purity Assessment: a. Re-inject a small amount of the purified product into the HPLC system under the same conditions as in Protocol 2. b. The purity can be determined by integrating the peak area of the product and any impurities.

Mandatory Visualization

Synthesis_Workflow FA 23-Methylpentacosanoic Acid Coupling Coupling Reaction FA->Coupling CDI 1,1'-Carbonyldiimidazole (CDI) in THF Activated_FA Acyl-Imidazolide Intermediate CDI->Activated_FA Activation (1 hr, RT) Activated_FA->Coupling CoA Coenzyme A in Methanol/TEA CoA->Coupling Crude_Product Crude This compound Coupling->Crude_Product 4-12 hrs, RT Purification HPLC Purification (C18 Column) Crude_Product->Purification Pure_Product Purified This compound (>98% Purity) Purification->Pure_Product Characterization Characterization (LC-MS/MS, HPLC-UV) Pure_Product->Characterization

Caption: Workflow for the chemical synthesis of this compound.

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LCFA_CoA Long-Chain Acyl-CoA (e.g., C16-CoA) Elongation Fatty Acid Elongation (ELOVL enzymes) LCFA_CoA->Elongation VLCFA_CoA This compound Elongation->VLCFA_CoA Malonyl-CoA Beta_Oxidation Beta-Oxidation VLCFA_CoA->Beta_Oxidation Degradation Sphingolipids Sphingolipid Synthesis (e.g., Ceramides) VLCFA_CoA->Sphingolipids Glycerolipids Glycerolipid Synthesis VLCFA_CoA->Glycerolipids Metabolites Shorter Acyl-CoAs Beta_Oxidation->Metabolites Membrane Membrane Integration (Fluidity, Structure) Sphingolipids->Membrane Glycerolipids->Membrane

Caption: Putative metabolic context of this compound.

References

Application Notes and Protocols for the Extraction of Very-Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of very-long-chain acyl-CoAs (VLC-CoAs) from various tissues. These methods are critical for understanding the roles of VLC-CoAs in metabolic pathways, disease pathogenesis, and for the development of therapeutic interventions.

Introduction

Very-long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, particularly in the process of mitochondrial beta-oxidation.[1][2] The accurate quantification of these molecules in tissues is essential for studying metabolic disorders and for the preclinical assessment of drugs targeting fatty acid metabolism. The extraction of VLC-CoAs from complex biological matrices like tissues presents a significant challenge due to their low abundance and susceptibility to degradation. The protocols outlined below describe robust methods for the extraction and purification of VLC-CoAs from various tissues, including liver, brain, heart, kidney, and muscle, making them suitable for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various extraction protocols, providing an overview of recovery rates and reported concentrations of VLC-CoAs in different rat tissues.

Table 1: Acyl-CoA Extraction and Purification Recovery Rates

Extraction StepRecovery Rate (%)Reference
Tissue Extraction (Acetonitrile/2-propanol)93-104%[6]
Solid-Phase Extraction83-90%[6]
Overall Recovery (with acyl-CoA-binding protein)55%[7]
Overall Recovery (modified method)70-80%[3]

Table 2: Long-Chain Acyl-CoA Concentrations in Rat Tissues (nmol/g wet weight or nmol/g protein)

Acyl-CoA SpeciesLiverBrainHeartKidneyMuscleReference
Total Long-Chain Acyl-CoAs
Fed Rats108 ± 11 (nmol/g protein)[4]
Fasted Rats248 ± 19 (nmol/g protein)[4]
Individual Acyl-CoAs
Oleoyl-CoA11.0 (nmol/g)[8]
Palmitoyl-CoA6.0 (nmol/g)[8]
Stearoyl-CoA4.0 (nmol/g)[8]
Linoleoyl-CoA2.0 (nmol/g)[8]
Arachidonoyl-CoA2.0 (nmol/g)[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is an improved method for the extraction and solid-phase purification of long-chain acyl-CoAs from tissues, suitable for subsequent HPLC analysis.[3]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • C-18 HPLC column

  • Solvent A: KH2PO4 (75 mM, pH 4.9)

  • Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenize tissue samples (less than 100 mg) in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[3]

  • Add 2-propanol and homogenize again.[3]

  • Extract Acyl-CoAs from the homogenate with acetonitrile.[3]

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.[3]

  • Elute the acyl-CoAs from the column using 2-propanol.[3]

  • Concentrate the eluent.

  • Load the concentrated eluent onto a C-18 column for HPLC analysis.[3]

  • Elute using a binary gradient system with solvent A and solvent B at a flow rate of 0.25 or 0.5 ml/min, depending on the tissue.[3]

  • Monitor the HPLC eluent at 260 nm.[3]

Protocol 2: Liquid-Liquid Extraction of Malonyl-CoA from Brain Tissue

This protocol describes a sensitive analytical method for the determination of malonyl-CoA levels in rat brain tissue using liquid-liquid extraction followed by LC/MS/MS analysis.[9]

Materials:

  • Solvents for liquid-liquid extraction

  • LC/MS/MS system

Procedure:

  • Homogenize brain tissue.

  • Perform a liquid-liquid extraction to remove tissue lipids.[9]

  • Collect the aqueous layer containing malonyl-CoA.[9]

  • Analyze the aqueous layer for malonyl-CoA using LC/MS/MS.[9] This method has a limit of quantitation of approximately 0.018 nmol/g of brain tissue.[9]

Protocol 3: Reversed-Phase HPLC Quantification of Long-Chain Acyl-CoAs

This protocol details a rapid and easy tissue extraction method for quantitating long-chain acyl-CoA thioesters using a reverse Bligh-Dyer technique and reversed-phase HPLC (RP-HPLC).[10]

Materials:

  • Solvents for reverse Bligh-Dyer extraction (chloroform, methanol (B129727), water)

  • C18 extraction columns

  • RP-HPLC system

  • Heptadecanoyl-CoA (internal standard)

Procedure:

  • Extract tissue homogenates using a reverse Bligh-Dyer technique.[10]

  • Harvest the long-chain acyl-CoA esters in the methanolic aqueous phase.[10] The chloroform-rich organic phase, which contains complex lipids and phospholipids, is discarded.[10]

  • Remove the methanol from the aqueous phase.

  • Further purify the long-chain acyl-CoA compounds on C18 extraction columns.[10]

  • Elute the purified acyl-CoA esters.

  • Quantitate the eluted esters by RP-HPLC using heptadecanoyl-CoA as an internal standard.[10] The detector sensitivity is about 12 pmol.[10]

Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of very-long-chain acyl-CoA dehydrogenase (VLCAD) in the initial step of mitochondrial β-oxidation of long-chain fatty acids.

Fatty_Acid_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (C12-C20) VLCAD Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Fatty_Acyl_CoA->VLCAD FAD -> FADH2 Enoyl_CoA Trans-Δ2-Enoyl-CoA MTP Mitochondrial Trifunctional Protein (MTP) Enoyl_CoA->MTP Hydration, Dehydrogenation, Thiolysis VLCAD->Enoyl_CoA Acetyl_CoA Acetyl-CoA MTP->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) MTP->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Beta_Oxidation_Spiral β-Oxidation Spiral Shorter_Acyl_CoA->Beta_Oxidation_Spiral

Caption: Mitochondrial fatty acid β-oxidation pathway.

General Workflow for VLC-CoA Extraction and Analysis

This diagram outlines a typical experimental workflow for the extraction and quantification of VLC-CoAs from tissue samples.

Extraction_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Brain, Heart) Homogenization Homogenization (e.g., in Buffer) Tissue_Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 or Anion Exchange) Extraction->Purification Analysis LC-MS/MS or HPLC Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for VLC-CoA extraction.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in fatty acid metabolism, playing a key role in both anabolic and catabolic pathways. Very-long-chain and branched-chain fatty acyl-CoAs are particularly important in the study of various metabolic disorders.[1][2][3] This application note details the characteristic mass spectrometry fragmentation pattern of 23-Methylpentacosanoyl-CoA, a branched-chain very-long-chain acyl-CoA, and provides a general protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Fragmentation Pattern

The fragmentation of acyl-CoAs in positive ion mode electrospray ionization (ESI) mass spectrometry is typically dominated by cleavages within the Coenzyme A moiety.[4][5][6] For this compound, the primary fragmentation events are a neutral loss of the phosphoadenosine diphosphate (B83284) group and the formation of a characteristic fragment ion corresponding to the adenosine (B11128) 3',5'-bisphosphate portion.

The major fragmentation pathways are:

  • Neutral Loss of 507 Da: The most abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (C₁₀H₁₆N₅O₁₃P₃), resulting in an ion [M+H-507]⁺.[4][5] This is a hallmark for the identification of acyl-CoAs.

  • Fragment Ion at m/z 428: A common fragment ion is observed at m/z 428.037, which corresponds to the protonated adenosine 3',5'-bisphosphate fragment ([C₁₀H₁₅N₅O₁₀P₂H]⁺).[7]

The fragmentation of the branched acyl chain itself is typically less favored under standard ESI conditions and often requires different ionization techniques, such as electron ionization after derivatization, for detailed structural elucidation of the fatty acid.[8]

Quantitative Data Summary

The expected masses for the precursor and major fragment ions of this compound in positive ion mode are summarized in the table below.

DescriptionMolecular FormulaCalculated m/z ([M+H]⁺)
Precursor Ion C₄₇H₈₈N₇O₁₇P₃S1152.5
Fragment Ion (Neutral Loss) C₃₇H₇₂N₂O₄PS⁺645.5
Fragment Ion (CoA Moiety) C₁₀H₁₅N₅O₁₀P₂⁺428.0

Experimental Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general method for the analysis of this compound from biological samples.

1. Sample Preparation (Extraction of Long-Chain Acyl-CoAs)

  • Homogenize tissue or cell samples in a suitable buffer on ice.

  • Perform a liquid-liquid extraction using an acidic organic solvent mixture (e.g., isopropanol/acetonitrile/acetic acid).

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with a suitable additive (e.g., 10 mM ammonium (B1175870) acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs. For example:

    • 0-2 min: 2% B

    • 2-15 min: ramp to 95% B

    • 15-20 min: hold at 95% B

    • 20.1-25 min: return to 2% B for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Drying Gas Temperature: 200 °C

    • Drying Gas Flow: 14 L/min

    • Nebulizer Pressure: 35 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min[7]

  • Data Acquisition: Data-dependent acquisition (DDA) can be used to trigger MS/MS on the most intense precursor ions.

  • Collision Energy: A collision energy of around 30 eV is typically used for fragmentation.[7]

  • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the transition from the precursor ion (m/z 1152.5) to the product ions (m/z 645.5 and/or 428.0).

Visualizations

Fragmentation_Pathway Figure 1: Fragmentation of this compound cluster_products Major Fragments Precursor This compound [M+H]⁺ m/z = 1152.5 Fragment1 [M+H-507]⁺ m/z = 645.5 Precursor->Fragment1 Neutral Loss of 3'-phosphoadenosine diphosphate (-507 Da) Fragment2 Adenosine 3',5'-bisphosphate [C₁₀H₁₅N₅O₁₀P₂H]⁺ m/z = 428.0 Precursor->Fragment2 Cleavage at phosphoanhydride bond

Caption: Fragmentation pathway of this compound.

Experimental_Workflow Figure 2: LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI Positive ESI-MS LC_Separation->ESI MSMS Tandem MS (MS/MS) Fragmentation ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Identification and Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

References

Application Notes and Protocols for the Study of 23-Methylpentacosanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling pathways.[1][2][3] Branched-chain fatty acids (BCFAs) are a subclass of fatty acids characterized by methyl groups along their acyl chains, which are known to influence membrane fluidity and are implicated in various physiological and pathological processes.[4][5] 23-Methylpentacosanoyl-CoA is a putative very-long-chain branched-chain acyl-CoA that, for the purposes of this document, will be treated as a novel subject of interest in lipidomics research. The analytical challenge in studying such molecules lies in their low abundance and the complexity of biological lipidomes.

These application notes provide a comprehensive guide for the investigation of this compound, from its hypothetical biosynthesis to detailed protocols for its extraction and analysis. The methodologies described herein are based on established principles for the analysis of VLCFAs, BCFAs, and their acyl-CoA derivatives, and are intended to be adapted for the specific study of this and other rare lipids.

Hypothetical Biosynthesis and Metabolic Role of this compound

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a complex of enzymes.[6][7][8] The synthesis of a branched-chain VLCFA such as this compound would likely initiate from a branched-chain primer, which is then elongated. The initial steps of branched-chain amino acid catabolism can produce primer molecules for branched-chain fatty acid biosynthesis.[9]

The hypothetical pathway for this compound could involve the following stages:

  • Primer Synthesis: Generation of a short branched-chain acyl-CoA from the catabolism of branched-chain amino acids.

  • Elongation Cycles: A series of elongation steps, each adding two carbon units from malonyl-CoA. Specific elongase enzymes (ELOVLs) are responsible for the elongation of VLCFAs.[3][10]

  • Activation: The resulting 23-methylpentacosanoic acid is activated to its coenzyme A thioester, this compound.

The degradation of VLCFAs is primarily carried out in peroxisomes via β-oxidation.[10][11] Accumulation of VLCFAs is associated with several genetic disorders, highlighting the importance of their metabolic regulation.[1][12][13]

Hypothetical Metabolic Pathway for this compound

Metabolic Pathway cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) cluster_function Potential Cellular Functions Branched-Chain Amino Acid Branched-Chain Amino Acid Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain Amino Acid->Branched-Chain Acyl-CoA Primer Catabolism Elongation Cycles Elongation Cycles Branched-Chain Acyl-CoA Primer->Elongation Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation Cycles 23-Methylpentacosanoic Acid 23-Methylpentacosanoic Acid Elongation Cycles->23-Methylpentacosanoic Acid This compound This compound 23-Methylpentacosanoic Acid->this compound Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Membrane Integration Membrane Integration This compound->Membrane Integration Signaling Pathways Signaling Pathways This compound->Signaling Pathways Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA

Caption: Hypothetical metabolic pathway of this compound.

Application in Lipidomics Studies

The study of this compound can provide insights into:

  • Novel Metabolic Pathways: Elucidating the synthesis and degradation pathways of branched-chain VLCFAs.

  • Biomarker Discovery: Investigating its potential as a biomarker for metabolic disorders, given the known link between VLCFA accumulation and disease.[1][12][13]

  • Drug Development: Identifying enzymes in its metabolic pathway as potential therapeutic targets.

  • Membrane Biology: Understanding the impact of such rare lipids on the physical properties of cellular membranes.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from various tissues.[14]

Materials:

  • Biological tissue (e.g., liver, brain, adipose) or cultured cells

  • Homogenizer

  • Organic solvent mixture (e.g., isopropanol/acetonitrile)

  • Ammonium (B1175870) hydroxide (B78521) buffer

  • Internal standards (e.g., C17:0-CoA)

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 10 mg of tissue or a pellet of cultured cells.

  • Homogenization: Homogenize the sample in an appropriate volume of cold organic solvent mixture containing an internal standard.

  • Extraction: Vortex the homogenate vigorously and incubate on ice.

  • Phase Separation: Centrifuge the sample to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the lipid extract in an ammonium hydroxide buffer for LC-MS analysis.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of long-chain acyl-CoAs.[4][15]

Instrumentation:

  • High-Pressure Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with ammonium hydroxide

  • Mobile Phase B: Acetonitrile with ammonium hydroxide

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B.

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ions: Characteristic fragment ions of the CoA moiety.

  • Collision Energy: Optimized to maximize the signal of the product ions.

Experimental Workflow for Lipidomics Analysis

Experimental Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Protocol 1 LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Protocol 2 Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration, Normalization Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Quantification Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation Pathway Analysis, Biomarker ID

Caption: General workflow for lipidomics analysis of acyl-CoAs.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Hypothetical Quantification of this compound in Different Tissues

TissueThis compound (pmol/mg tissue)
Liver0.05 ± 0.01
Brain0.12 ± 0.03
Adipose0.02 ± 0.005
MuscleNot Detected

Data are presented as mean ± standard deviation (n=6). These are hypothetical values for illustrative purposes.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI+
Precursor Ion (m/z) Calculated m/z for [M+H]+
Product Ion 1 (m/z) Characteristic fragment 1
Product Ion 2 (m/z) Characteristic fragment 2
Collision Energy 35 eV

These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.

Conclusion

The study of novel lipids such as this compound holds the potential to uncover new biological functions and disease markers. While direct information on this specific molecule is limited, the application of established lipidomics protocols for VLCFAs and BCFAs provides a robust framework for its investigation. The methodologies and illustrative data presented here serve as a comprehensive guide for researchers embarking on the analysis of this and other rare acyl-CoA species. Careful optimization of extraction and analytical methods will be critical for achieving the sensitivity and specificity required to study these low-abundance molecules.

References

Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure and signaling.[1][2] Fatty acids with chain lengths greater than 20 carbons are classified as VLCFAs.[1][2] The metabolism of these fatty acids is complex, involving synthesis in the endoplasmic reticulum and degradation in peroxisomes.[3] Dysregulation of VLCFA metabolism is associated with several diseases, making the study of their metabolic pathways critical for drug development.[1][4]

Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathways and quantifying fluxes.[5][6] This application note provides a detailed protocol for tracing the metabolic fate of 23-Methylpentacosanoyl-CoA using a stable isotope-labeled tracer. By introducing a labeled version of this specific VLCFA into a biological system, researchers can track its incorporation into various lipid species and identify potential therapeutic targets.[]

Experimental Design and Workflow

The general workflow for a metabolic tracing experiment with stable isotope-labeled this compound involves several key steps: synthesis of the labeled tracer, introduction of the tracer into a cellular or in vivo model, extraction of lipids, and analysis by mass spectrometry to measure the incorporation of the isotope into downstream metabolites.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of ¹³C-23-Methylpentacosanoyl-CoA labeling Incubation with Labeled Tracer synthesis->labeling cell_culture Cell Culture (e.g., Hepatocytes, Neurons) cell_culture->labeling extraction Lipid Extraction labeling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for metabolic tracing of ¹³C-23-Methylpentacosanoyl-CoA.

Protocols

Synthesis of ¹³C-Labeled this compound

The synthesis of isotopically labeled this compound is a critical first step. While custom synthesis is often required, the general principle involves using a ¹³C-labeled precursor in the chemical synthesis of 23-methylpentacosanoic acid, which is then activated to its CoA thioester. For this protocol, we will assume the availability of U-¹³C₆-23-Methylpentacosanoyl-CoA, where all six carbons of the hexanoyl-CoA primer used in the initial elongation step are labeled.

Cell Culture and Labeling

This protocol is designed for an in vitro cell culture system but can be adapted for in vivo studies.

Materials:

  • Cell line of interest (e.g., primary hepatocytes, neuronal cell line)

  • Appropriate cell culture medium and supplements

  • U-¹³C₆-23-Methylpentacosanoyl-CoA

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of U-¹³C₆-23-Methylpentacosanoyl-CoA (e.g., 10 µM).

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the tracer.

Lipid Extraction

Materials:

  • Methanol (B129727)

  • Methyl-tert-butyl ether (MTBE)

  • Internal standards (e.g., deuterated lipid standards)

  • Centrifuge

Procedure:

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well to quench metabolism and detach the cells.

  • Scrape the cells and transfer the cell suspension to a glass tube.

  • Add the internal standards to each sample.

  • Add 5 mL of MTBE.

  • Vortex the mixture vigorously for 10 minutes.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[8][9]

LC Method:

  • Column: C18 reverse-phase column suitable for lipidomics.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 40% to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.4 mL/min.

MS Method:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS fragmentation of the most abundant ions.

  • Targeted Analysis: Monitor for the specific m/z of the labeled precursor and its expected downstream metabolites, accounting for the +6 Da mass shift from the ¹³C label.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be organized to clearly show the incorporation of the stable isotope label into various lipid classes over time.

Table 1: Incorporation of ¹³C from Labeled this compound into Downstream Lipids

Time (hours)¹³C Enrichment in Sphingomyelin (%)¹³C Enrichment in Phosphatidylcholine (%)¹³C Enrichment in Triacylglycerols (%)
00.00.00.0
12.5 ± 0.31.8 ± 0.20.5 ± 0.1
48.9 ± 0.76.2 ± 0.52.1 ± 0.3
1225.4 ± 2.118.9 ± 1.58.7 ± 0.9
2442.1 ± 3.531.5 ± 2.815.3 ± 1.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of a Hypothetical ELOVL1 Inhibitor on the Metabolism of Labeled this compound at 24 hours

Treatment¹³C Enrichment in C28:0 Ceramide (%)¹³C Enrichment in C30:0 Ceramide (%)
Vehicle Control15.2 ± 1.38.5 ± 0.9
ELOVL1 Inhibitor (10 µM)14.8 ± 1.52.1 ± 0.4*

*p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation (n=3).

Metabolic Pathway and Visualization

This compound, as a VLCFA, is expected to be metabolized through elongation and incorporation into complex lipids.[10] The primary fates include incorporation into sphingolipids (after conversion to ceramide) and glycerophospholipids.[2]

metabolic_pathway cluster_input Labeled Precursor cluster_pathways Metabolic Fates cluster_products Downstream Metabolites precursor ¹³C-23-Methylpentacosanoyl-CoA elongation Elongation (ELOVLs) precursor->elongation sphingo_synthesis Sphingolipid Synthesis precursor->sphingo_synthesis glycero_synthesis Glycerophospholipid Synthesis precursor->glycero_synthesis longer_vlcfa Longer Chain VLCFA-CoAs elongation->longer_vlcfa ceramide ¹³C-Ceramides sphingo_synthesis->ceramide pc ¹³C-Phosphatidylcholine glycero_synthesis->pc tg ¹³C-Triacylglycerols glycero_synthesis->tg sphingomyelin ¹³C-Sphingomyelin ceramide->sphingomyelin

Caption: Potential metabolic pathways of this compound.

Conclusion

The use of stable isotope-labeled this compound provides a robust method for investigating the intricate metabolism of very-long-chain fatty acids. The protocols and data presented here offer a framework for researchers to design and execute metabolic tracing studies. This approach can be invaluable for understanding the pathophysiology of diseases related to VLCFA metabolism and for the development of novel therapeutic interventions. The ability to quantify the flux through specific metabolic pathways offers a significant advantage over traditional methods that only measure static metabolite levels.[5][6]

References

Application Notes & Protocols: Developing Enzyme Assays for 23-Methylpentacosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 23-Methylpentacosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA) whose metabolic fate is critical to understanding specific cellular processes and potential disease states. The activation of its parent fatty acid and its subsequent catabolism are governed by key enzymes, primarily Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACAD). Developing robust and specific assays for these enzymes is fundamental for characterizing their function, identifying inhibitors, and exploring their roles in metabolic pathways. These application notes provide detailed protocols for assays that can be adapted to measure the activity of enzymes involved in this compound metabolism.

Assay for Acyl-CoA Synthetase (ACS) Activity

Acyl-CoA synthetases catalyze the initial activation step, converting the free fatty acid into its metabolically active CoA thioester.[1][2][3] This reaction consumes ATP and Coenzyme A.

Metabolic Activation of 23-Methylpentacosanoic Acid

The first step in the metabolism is the conversion of the free fatty acid to its CoA ester by an Acyl-CoA Synthetase (ACS).

sub 23-Methylpentacosanoic Acid + ATP + Coenzyme A prod This compound + AMP + PPi sub->prod Acyl-CoA Synthetase (ACS) prep 1. Prepare Samples & Reagents mix 2. Combine Sample, Substrate (23-Methylpentacosanoic Acid), ATP, and CoA prep->mix initiate 3. Add Enzyme/Developer Mix to Initiate Reaction mix->initiate incubate 4. Incubate at Controlled Temperature initiate->incubate measure 5. Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) incubate->measure analyze 6. Calculate ACS Activity measure->analyze

References

Application Notes and Protocols for Animal Models of Inborn Errors of Methyl-Branched Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inborn errors of methyl-branched fatty acid metabolism are a class of genetic disorders characterized by the body's inability to properly break down fatty acids with methyl branches, such as phytanic acid and pristanic acid. This leads to the accumulation of these fatty acids in various tissues, causing a range of clinical manifestations, including neurological dysfunction, hearing loss, and vision impairment. Animal models that recapitulate the biochemical and clinical features of these human diseases are indispensable tools for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for the use of key animal models in the study of these metabolic disorders, with a focus on Refsum disease and α-methylacyl-CoA racemase (AMACR) deficiency.

Key Animal Models

Several genetically engineered mouse models have been developed to study inborn errors of methyl-branched fatty acid metabolism. The most commonly used models are:

  • Phytanoyl-CoA Hydroxylase (Phyh) Knockout Mice (Phyh-/-): This is a model for adult Refsum disease, caused by a deficiency in the PHYH enzyme, which is responsible for the first step in phytanic acid α-oxidation. These mice exhibit an accumulation of phytanic acid when fed a diet supplemented with its precursor, phytol.[1][2]

  • Peroxisomal Targeting Signal 2 Receptor (Pex7) Deficient Mice (Pex7-/- and Pex7 hypomorphs): These models are relevant to Rhizomelic Chondrodysplasia Punctata Type 1 (RCDP1) and a rarer form of Refsum disease. PEX7 is required for the import of several peroxisomal enzymes, including PHYH.[3][4][5] Deficiencies in Pex7 lead to impaired phytanic acid oxidation and plasmalogen biosynthesis.[3][4][5]

  • α-Methylacyl-CoA Racemase (Amacr) Knockout Mice (Amacr-/-): This model is for AMACR deficiency, a disorder affecting the metabolism of pristanic acid and certain bile acid precursors.[6][7] These mice show an accumulation of (R)-isomers of these fatty acids.[8]

Data Presentation: Biochemical Phenotypes

The primary biochemical hallmark of these disorders is the accumulation of specific methyl-branched fatty acids. The following tables summarize representative quantitative data from studies using these mouse models.

Table 1: Phytanic Acid Accumulation in Phyh-/- Mice

TissueGenotypeDietPhytanic Acid Concentration (nmol/g wet weight)Reference
LiverWild-typeControlNot Detected[9]
Phyh-/-ControlNot Detected[9]
Wild-type0.25% Phytol2.6 ± 0.5[9]
Phyh-/-0.25% Phytol1850 ± 250[9]
PlasmaWild-typeControlNot Detected[9]
Phyh-/-ControlNot Detected[9]
Wild-type0.25% Phytol1.5 ± 0.3 µM[9]
Phyh-/-0.25% Phytol850 ± 150 µM[9]
CerebellumWild-type0.25% PhytolNot Reported[9]
Phyh-/-0.25% Phytol350 ± 50[9]

Table 2: Phytanic Acid Accumulation in Pex7 Deficient Mice (12 months old)

TissueGenotypePhytanic Acid Concentration (µg/g tissue)Reference
PlasmaPex7hypo/hypo~0.5[10]
Pex7hypo/null~2.0[10]
Pex7null/null~25.0[10]
Cerebral CortexPex7hypo/hypoNot Elevated[10]
Pex7hypo/null~0.8[10]
Pex7null/null~4.0[10]
CerebellumPex7hypo/hypoNot Elevated[10]
Pex7hypo/null~1.0[10]
Pex7null/null~5.0[10]

Table 3: Pristanic Acid Accumulation in Amacr-/- Mice

TissueGenotypeDietPristanic Acid Level (relative to wild-type)Reference
LiverAmacr-/-Phytol-supplementedSignificantly increased[6][7]
BileAmacr-/-StandardAccumulation of C27 bile acid precursors (44-fold)[7]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phytanic Acid

The accumulation of phytanic acid in Refsum disease is a direct consequence of a defect in the α-oxidation pathway in peroxisomes.

cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA PHYH (Blocked in Refsum Disease) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: Peroxisomal α-oxidation of phytanic acid.

Signaling Consequences of Phytanic Acid Accumulation

Phytanic acid is not merely an inert storage product; it is a bioactive molecule that can act as a ligand for nuclear receptors, leading to changes in gene expression. Furthermore, its accumulation can induce cellular stress.

cluster_nuclear_receptors Nuclear Receptor Activation cluster_cellular_stress Cellular Stress Pathways Phytanic_Acid Phytanic Acid Accumulation PPARa PPARα Phytanic_Acid->PPARa RXR RXR Phytanic_Acid->RXR Mitochondrial_Dysfunction Mitochondrial Dysfunction Phytanic_Acid->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Phytanic_Acid->ROS Ca_Homeostasis Impaired Ca²⁺ Homeostasis Phytanic_Acid->Ca_Homeostasis Neuroinflammation Neuroinflammation Phytanic_Acid->Neuroinflammation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR->PPRE Gene_Expression Altered Gene Expression (e.g., β-oxidation enzymes ↑) PPRE->Gene_Expression Mitochondrial_Dysfunction->ROS Neuronal_Damage Neuronal Damage (e.g., Purkinje Cell Loss) ROS->Neuronal_Damage Ca_Homeostasis->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Signaling pathways affected by phytanic acid.

Experimental Workflow for Phenotyping Mouse Models

A comprehensive phenotyping workflow is crucial for characterizing the effects of methyl-branched fatty acid accumulation.

cluster_biochem cluster_phenotype cluster_histo Animal_Model Generate/Acquire Mouse Model (e.g., Phyh-/-) Dietary_Challenge Dietary Challenge (Control vs. Phytol-supplemented diet) Animal_Model->Dietary_Challenge Biochemical_Analysis Biochemical Analysis Dietary_Challenge->Biochemical_Analysis Phenotypic_Analysis Phenotypic Analysis Dietary_Challenge->Phenotypic_Analysis Histopathology Histopathology Dietary_Challenge->Histopathology GCMS GC-MS of Tissues/Plasma (Phytanic Acid Levels) Biochemical_Analysis->GCMS SHIRPA SHIRPA (General Health & Neurological Screen) Phenotypic_Analysis->SHIRPA CatWalk CatWalk (Gait Analysis) Phenotypic_Analysis->CatWalk ABR ABR (Auditory Function) Phenotypic_Analysis->ABR NCV Nerve Conduction Velocity (Peripheral Neuropathy) Phenotypic_Analysis->NCV Cerebellum_IHC Cerebellum IHC (Calbindin for Purkinje Cells) Histopathology->Cerebellum_IHC Liver_Staining Liver H&E Staining (Steatosis) Histopathology->Liver_Staining Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis SHIRPA->Data_Analysis CatWalk->Data_Analysis ABR->Data_Analysis NCV->Data_Analysis Cerebellum_IHC->Data_Analysis Liver_Staining->Data_Analysis

Caption: Experimental workflow for mouse model phenotyping.

Experimental Protocols

Protocol 1: Quantification of Phytanic Acid in Mouse Tissues by GC-MS

This protocol describes the extraction, derivatization, and analysis of phytanic acid from mouse tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Mouse tissue (e.g., liver, brain), snap-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard: Deuterated phytanic acid (e.g., d3-phytanic acid).

  • Chloroform/Methanol (B129727) (2:1, v/v).

  • 0.9% NaCl solution.

  • Boron trifluoride (BF3) in methanol (14%).

  • Hexane (B92381).

  • Anhydrous sodium sulfate (B86663).

  • Glass centrifuge tubes.

  • Nitrogen gas evaporator.

  • GC-MS system with a suitable capillary column (e.g., BPX70).

Procedure:

  • Tissue Homogenization and Lipid Extraction (Folch Method):

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a glass homogenizer with 20 volumes of ice-cold chloroform/methanol (2:1).

    • Homogenize thoroughly on ice.

    • Transfer the homogenate to a glass centrifuge tube.

    • Add the deuterated internal standard.

    • Vortex for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 200 µL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane solution to a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS.

    • Use a temperature program suitable for FAME analysis (e.g., initial temperature of 100°C, ramp to 250°C).

    • Acquire data in selected ion monitoring (SIM) mode, monitoring for characteristic ions of phytanic acid methyl ester and the deuterated internal standard.

    • Quantify the amount of phytanic acid by comparing the peak area of the analyte to that of the internal standard, using a standard curve for calibration.

Protocol 2: Neurological and Behavioral Phenotyping using SHIRPA

The SHIRPA protocol is a semi-quantitative screen for assessing the phenotype of mice, covering general health, neurological reflexes, and behavior.[11]

Materials:

  • Viewing jar (e.g., a 1L beaker).

  • Arena (e.g., a standard mouse cage with a grid floor).

  • Horizontal wire.

  • Timer.

Procedure:

The SHIRPA protocol consists of a series of observations and manipulations. A scoring system is used for each parameter. The main stages are:

  • Observation in Viewing Jar (30 seconds):

    • Observe the mouse's spontaneous activity, body position, tremors, and any abnormal behaviors.

  • Transfer to Arena:

    • Gently drop the mouse into the center of the arena and observe its immediate reaction (transfer arousal).

  • Arena Observations (3 minutes):

    • Assess locomotor activity by counting the number of grid squares crossed.

    • Observe gait, posture, and tail elevation.

    • Assess reflexes such as the startle response to a sound stimulus (click box).

  • Manipulations:

    • Tail Suspension: Lift the mouse by its tail to observe trunk curl and limb grasping.

    • Grip Strength: Allow the mouse to grip the horizontal wire and assess its ability to hold on.

    • Righting Reflex: Place the mouse on its back and measure the time it takes to right itself.

    • Pinna and Corneal Reflexes: Gently touch the pinna and cornea with a fine probe to elicit a reflex.

  • Scoring:

    • Score each of the ~40 parameters according to the standardized SHIRPA guidelines.

    • Analyze the scores to identify significant differences between genotypes or treatment groups.

Protocol 3: Automated Gait Analysis using the CatWalk XT System

The CatWalk XT system provides an automated and quantitative analysis of gait in rodents.[12][13]

Materials:

  • CatWalk XT apparatus (Noldus Information Technology).

  • High-speed video camera.

  • CatWalk XT software.

Procedure:

  • Acclimatization:

    • Habituate the mice to the testing room for at least 30 minutes before testing.

    • Allow each mouse to explore the CatWalk runway a few times before recording to reduce anxiety.

  • Setup and Calibration:

    • Clean the glass walkway.

    • Set the camera and lighting according to the manufacturer's instructions for mice.

    • Calibrate the system using the provided calibration chart.

  • Data Acquisition:

    • Place the mouse at one end of the walkway and allow it to voluntarily walk to the other end. A goal box or home cage can be used as a motivator.[12]

    • The high-speed camera records the paw prints as the mouse walks across the illuminated glass plate.[12]

    • Record at least three compliant runs for each mouse (i.e., runs with no stops or hesitations).

  • Data Analysis:

    • The CatWalk XT software automatically detects and classifies the paw prints.

    • A large number of gait parameters are calculated, including:

      • Dynamic parameters: Stride length, swing speed, stance duration.

      • Static parameters: Paw print area, base of support.

      • Coordination parameters: Regularity index.

    • Compare these parameters between experimental groups to identify gait abnormalities.

Protocol 4: Auditory Brainstem Response (ABR) Testing

ABR testing is an electrophysiological method used to assess the function of the auditory pathway.[3][6]

Materials:

  • Soundproof chamber.

  • ABR recording system with computer, amplifier, and stimulus generator.

  • Subdermal needle electrodes.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Heating pad to maintain body temperature.

Procedure:

  • Anesthesia and Electrode Placement:

    • Anesthetize the mouse.

    • Place the subdermal needle electrodes subcutaneously: the active electrode at the vertex of the skull, the reference electrode over the mastoid of the test ear, and the ground electrode in the contralateral hind leg.

  • Stimulus Presentation and Recording:

    • Place the anesthetized mouse on a heating pad inside the soundproof chamber, with the speaker positioned at a fixed distance from the test ear.

    • Present a series of acoustic stimuli (clicks or tone bursts at different frequencies, e.g., 8, 16, 32 kHz).

    • Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps.

    • The system records and averages the electrical responses from the brainstem.

  • Threshold Determination:

    • The ABR waveform consists of a series of peaks (Waves I-V).

    • The hearing threshold is defined as the lowest stimulus intensity that elicits a discernible ABR waveform.

    • Analyze the latencies and amplitudes of the waves to further characterize auditory function.

Protocol 5: Motor Nerve Conduction Velocity (NCV) Measurement

NCV measurement is used to assess the function of peripheral nerves and is a key indicator of peripheral neuropathy.[2][14]

Materials:

  • Electromyography (EMG) system with stimulating and recording electrodes.

  • Anesthetic.

  • Heating pad.

  • Ruler for measuring nerve distance.

Procedure:

  • Anesthesia and Setup:

    • Anesthetize the mouse and maintain its body temperature at 37°C.

    • For the sciatic nerve, place the stimulating electrodes at two points along the nerve path (e.g., at the sciatic notch and the ankle).

    • Place the recording electrodes in the intrinsic foot muscles.

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus at the proximal stimulation site (sciatic notch) and record the latency of the resulting compound muscle action potential (CMAP).

    • Deliver a second stimulus at the distal site (ankle) and record the latency of the CMAP.

  • Calculation of NCV:

    • Measure the distance between the two stimulation points along the nerve.

    • Calculate the NCV using the following formula:

      • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Protocol 6: Immunohistochemistry for Calbindin-D28k in Cerebellum

This protocol is used to visualize Purkinje cells in the cerebellum, which are known to be affected by phytanic acid accumulation. Calbindin-D28k is a specific marker for these cells.[15][16]

Materials:

  • Mouse brain tissue, fixed in 4% paraformaldehyde and embedded in paraffin.

  • Microtome.

  • Microscope slides.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking solution (e.g., normal goat serum).

  • Primary antibody: anti-Calbindin-D28k.

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • DAB substrate kit.

  • Hematoxylin (B73222) counterstain.

  • Microscope.

Procedure:

  • Tissue Sectioning and Slide Preparation:

    • Cut 5-10 µm thick sagittal sections of the cerebellum and mount them on slides.

    • Deparaffinize and rehydrate the sections.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigen.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with blocking solution.

    • Incubate with the primary anti-Calbindin-D28k antibody (e.g., overnight at 4°C).

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the sections under a microscope to assess the number and morphology of Purkinje cells. A loss of Calbindin-D28k staining indicates Purkinje cell degeneration.

References

Application Notes and Protocols: 23-Methylpentacosanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Methylpentacosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (CoA) derivative. While specific research on this particular molecule is limited, the broader class of branched-chain fatty acids (BCFAs) and their CoA esters have emerged as biologically active molecules with potential therapeutic applications.[1][2] This document provides an overview of the potential applications of this compound in drug discovery, based on the known activities of related compounds. It also includes generalized protocols for its synthesis and evaluation.

Very-long-chain fatty acids (VLCFAs) and BCFAs are associated with several metabolic and neurological disorders, including X-linked adrenoleukodystrophy and Refsum disease, often stemming from defects in their degradation pathways.[3] The CoA esters of these fatty acids, rather than the free acids, are increasingly recognized as the active signaling molecules.[3]

Potential Applications in Drug Discovery

The primary known target for branched-chain and very-long-chain acyl-CoAs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[3] Activation of PPARα can lead to a variety of physiological effects, suggesting several avenues for drug discovery.

Table 1: Potential Therapeutic Applications of this compound and Related Branched-Chain Acyl-CoAs

Therapeutic AreaPotential Mechanism of ActionPreclinical Evidence (for related compounds)
Metabolic Disorders Potent activation of PPARα, leading to increased fatty acid oxidation and improved lipid profiles.[3]BCFAs have shown lipid-lowering effects in preliminary studies.[1][2]
Inflammatory Diseases Modulation of inflammatory pathways, potentially through PPARα activation or other mechanisms.[1][2]Anti-inflammatory properties have been attributed to BCFAs.[1][2]
Cancer Cytotoxic effects against cancer cells have been observed with some BCFAs.[1][2]Certain BCFAs have demonstrated anti-proliferative activity in cancer cell lines.[1][2]
Neurological Disorders Restoration of deficient VLCFA/BCFA pools or modulation of neuronal signaling pathways.Accumulation of VLCFAs is linked to neurodegeneration, suggesting a role for modulating their metabolism.[3]

Signaling Pathway

This compound, as a branched-chain very-long-chain acyl-CoA, is hypothesized to act as a ligand for PPARα. Upon binding, it would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in lipid metabolism and inflammation.

PPARa_Signaling cluster_cell Cell 23-MP-CoA This compound PPARa PPARα 23-MP-CoA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with Coactivators Coactivators RXR->Coactivators Recruits PPRE PPRE (Target Gene Promoter) Coactivators->PPRE Activates Transcription at mRNA mRNA PPRE->mRNA Transcription Proteins Metabolic & Anti-inflammatory Proteins mRNA->Proteins Translation Therapeutic_Effects Therapeutic Effects (e.g., Lipid Lowering, Anti-inflammation) Proteins->Therapeutic_Effects Leads to Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies Synthesis Chemical Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Binding_Assay PPARα Ligand Binding Assay Characterization->Binding_Assay Reporter_Assay Cell-Based Reporter Gene Assay Binding_Assay->Reporter_Assay PK_PD Pharmacokinetics & Pharmacodynamics Reporter_Assay->PK_PD Efficacy Efficacy in Disease Models (e.g., Metabolic Syndrome) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Logical_Relationships BCFA Branched-Chain Fatty Acids (BCFAs) Acyl_CoA_Synthase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthase BCFA_CoA Branched-Chain Acyl-CoAs Acyl_CoA_Synthase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Activates Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Therapeutic_Effects Potential Therapeutic Effects Gene_Expression->Therapeutic_Effects

References

Troubleshooting & Optimization

Technical Support Center: Detection of Low-Abundance Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very-long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex challenges of detecting low-abundance VLC-ACoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the detection of low-abundance VLC-ACoAs?

The detection of low-abundance VLC-ACoAs presents several analytical challenges. Due to their low physiological concentrations, sensitive and specific detection methods are required. Key difficulties include:

  • Low recovery during extraction: VLC-ACoAs can be lost during sample preparation due to their amphipathic nature and potential for degradation.

  • Co-elution of structurally similar species: The chromatographic separation of different VLC-ACoA species with similar chain lengths and degrees of saturation can be difficult to achieve.

  • Matrix effects in mass spectrometry: The presence of other molecules in the sample can interfere with the ionization of VLC-ACoAs, leading to inaccurate quantification.

  • Instability of VLC-ACoA molecules: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

Q2: Which analytical techniques are most suitable for the quantification of VLC-ACoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most powerful and widely used technique for the sensitive and specific quantification of VLC-ACoAs.[1][2][3][4] This method offers high selectivity through the use of multiple reaction monitoring (MRM), which minimizes interference from the sample matrix.[3][4] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity required for very low-abundance species.[5][6]

Q3: How can I improve the recovery of VLC-ACoAs during extraction?

Improving recovery rates is a critical step for accurate quantification. Some strategies include:

  • Optimizing the extraction solvent: A combination of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic aqueous buffer is often used.[5]

  • Solid-phase extraction (SPE): Using specialized columns, such as oligonucleotide purification columns, can help to selectively bind and elute acyl-CoAs, thereby concentrating the sample and removing interfering substances.[5]

  • Addition of acyl-CoA-binding protein (ACBP): ACBP can be added to the extraction solvent to protect VLC-ACoAs from degradation and improve recovery.

  • Careful sample handling: Performing extractions at low temperatures and minimizing the number of steps can reduce degradation and loss of analytes.

Troubleshooting Guides

Low Signal or No Peak Detected in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Poor Extraction Recovery 1. Verify the extraction protocol. Ensure correct solvent composition and pH. 2. Consider implementing a solid-phase extraction (SPE) step for sample cleanup and concentration.[5] 3. Evaluate the addition of acyl-CoA-binding protein to the extraction buffer to enhance stability and recovery.
Degradation of VLC-ACoAs 1. Work at low temperatures (e.g., on ice) throughout the sample preparation process. 2. Ensure all buffers and solvents are fresh and at the appropriate pH. 3. Minimize the time between extraction and analysis.
Suboptimal Mass Spectrometry Parameters 1. Optimize ion source parameters (e.g., temperature, gas flows) for your specific instrument and analytes. 2. Perform a direct infusion of a VLC-ACoA standard to confirm instrument sensitivity and tune MRM transitions.[3][4] 3. Check for appropriate collision energy and other MS/MS settings.[3][4]
Inefficient Chromatographic Separation 1. Ensure the analytical column is appropriate for long-chain acyl-CoAs (e.g., C18 or C8 reversed-phase).[5][6] 2. Optimize the gradient elution profile to achieve better separation from interfering compounds. 3. Check for column degradation or contamination.
Poor Peak Shape or Peak Splitting in Chromatography
Potential Cause Troubleshooting Steps
Column Overloading 1. Dilute the sample before injection. 2. Reduce the injection volume.
Inappropriate Mobile Phase 1. Ensure the mobile phase composition is correct and properly mixed. 2. Check the pH of the aqueous mobile phase. 3. Degas the mobile phases to prevent bubble formation.
Contamination 1. Flush the column with a strong solvent to remove any contaminants. 2. Use a guard column to protect the analytical column. 3. Ensure high purity of solvents and reagents.
Secondary Interactions 1. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing.

Quantitative Data Summary

The following table summarizes typical recovery rates and limits of quantification (LOQ) reported for different VLC-ACoA analysis methods.

Method Analyte Matrix Recovery Rate (%) Limit of Quantification (LOQ) Reference
HPLC with UV detectionLong-chain acyl-CoAsRat Tissues70-80Not Specified[5]
LC-MS/MSC22:0, C24:0, C26:0Human Plasma>90 (inferred from good reproducibility)0.20 µmol/L (C26:0)[2]
LC-MS/MSC16:0-CoA, C18:1-CoAHuman Skeletal MuscleNot Specified1.56 ng per 50 µl[7]
HPLC-ESI-MS/MSLong-chain acyl-CoAsRat LiverNot Specified0.1-15.0 pmol/µl[8]

Experimental Protocols

Detailed Protocol for VLC-ACoA Extraction from Tissues

This protocol is adapted from a method described for the extraction of long-chain acyl-CoAs from tissues.[5]

Materials:

  • Tissue sample (less than 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • Glass homogenizer

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Centrifuge the sample to pellet the tissue debris.

  • Load the supernatant containing the acyl-CoAs onto an oligonucleotide purification column.

  • Wash the column to remove unbound impurities.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis of VLC-ACoAs

This protocol provides a general framework for the LC-MS/MS analysis of VLC-ACoAs.[3][4]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of acetonitrile. The exact gradient will need to be optimized for the specific VLC-ACoAs of interest.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each VLC-ACoA of interest and internal standards need to be determined. For example, for C16:0-CoA, a possible transition is m/z 1006.4 → 499.2.[3][4]

  • Ion Source Parameters: Optimize parameters such as ion source temperature, declustering potential, and collision energy for maximum signal intensity.[3][4]

Visualizations

Experimental Workflow for VLC-ACoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization 1. Homogenize extraction Solvent Extraction homogenization->extraction 2. Extract spe Solid-Phase Extraction extraction->spe 3. Purify concentration Concentration spe->concentration 4. Concentrate lc_separation LC Separation concentration->lc_separation 5. Inject ms_detection MS/MS Detection lc_separation->ms_detection 6. Ionize & Detect data_analysis Data Analysis ms_detection->data_analysis 7. Quantify

Caption: Workflow for VLC-ACoA extraction and analysis.

Troubleshooting Logic for Low MS Signal

troubleshooting_low_signal start Low or No MS Signal check_extraction Check Extraction Recovery start->check_extraction check_degradation Assess Sample Degradation start->check_degradation check_ms_params Verify MS Parameters start->check_ms_params check_lc Evaluate LC Performance start->check_lc solution_extraction Optimize extraction protocol Use SPE check_extraction->solution_extraction If recovery is low solution_degradation Work on ice Use fresh reagents check_degradation->solution_degradation If degradation is suspected solution_ms Tune instrument Optimize source parameters check_ms_params->solution_ms If parameters are suboptimal solution_lc Optimize gradient Check column health check_lc->solution_lc If chromatography is poor

Caption: Troubleshooting low MS signal for VLC-ACoAs.

References

improving ionization efficiency of 23-Methylpentacosanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 23-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high ionization efficiency for this compound?

A1: this compound, being a very long-chain fatty acyl-CoA, presents several analytical hurdles in mass spectrometry. The primary challenges include its susceptibility to sample degradation through hydrolysis, inefficient ionization due to its long hydrophobic chain, and significant ion suppression caused by complex biological matrices.[1] Additionally, the formation of various adducts can complicate spectral interpretation and quantification.[2][3]

Q2: Which ionization mode, positive or negative, is more suitable for analyzing this compound?

A2: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is commonly employed.[4] This is because the molecule can readily form adducts with cations like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺), which enhances ionization and detection sensitivity.[2][5] While negative mode can be used, positive mode often provides a more robust signal for this class of compounds.

Q3: How does the choice of mobile phase affect the ionization of this compound?

A3: The mobile phase composition is critical for efficient ionization.[1] For reversed-phase chromatography of long-chain acyl-CoAs, a mobile phase with a high pH (around 10.5), using a modifier like ammonium hydroxide (B78521) in both the aqueous and organic phases (e.g., acetonitrile), has been shown to provide good separation and sensitivity.[4] The presence of ammonium ions in the mobile phase can also promote the formation of [M+NH₄]⁺ adducts, which aids in ionization.[5]

Q4: Can in-source fragmentation be an issue for this compound analysis?

A4: Yes, in-source fragmentation can be a significant problem in lipidomics and for large molecules like this compound.[6] It can lead to the misinterpretation of spectra and inaccurate quantification. Optimizing ESI source parameters, such as capillary temperature and spray voltage, is crucial to minimize unintended fragmentation.[6]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of this compound.

Guide 1: Low or No Signal Intensity

If you are experiencing a weak or absent signal for this compound, follow these steps:

LowSignalTroubleshooting

Caption: Key factors affecting adduct formation and quantification accuracy.

  • Monitor Multiple Adducts:

    • Problem: Very long-chain acyl-CoAs can form several adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) with varying intensities. [2][3]Relying on a single adduct for quantification can lead to significant errors if the adduct ratio changes between samples. [2] * Solution: Identify all significant adducts for this compound in your system. Sum the peak areas of the most abundant and consistent adducts for more accurate quantification. [2]

  • Utilize an Internal Standard:

    • Problem: Variability in sample preparation and matrix effects can lead to poor reproducibility.

    • Solution: Use a stable isotope-labeled internal standard corresponding to a long-chain acyl-CoA. This will help correct for sample loss during extraction and for variations in ionization efficiency.

  • Standardize Sample Preparation:

    • Problem: Inconsistent extraction and handling can introduce variability. Acyl-CoAs are susceptible to degradation. [1] * Solution: Implement a standardized solid-phase extraction (SPE) protocol for sample cleanup. [1]Minimize the time samples are at room temperature and in aqueous solutions to prevent hydrolysis. [1]

Quantitative Data Summary

The following table provides illustrative mass spectrometry parameters for long-chain acyl-CoAs, which can be used as a starting point for method development for this compound.

ParameterTypical Value/RangeRationale
Ionization Mode Positive ESIPromotes adduct formation for enhanced signal. [4]
Monitored Ions [M+NH₄]⁺, [M+Na]⁺These are often the most abundant and stable adducts for neutral lipids. [2][3]
Spray Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ionization.
Capillary Temp. 300 - 350 °CAids in desolvation without causing excessive fragmentation. [7]
Sheath Gas Flow 30 - 40 (arbitrary units)Assists in nebulization and desolvation. [7]
Auxiliary Gas Flow 5 - 15 (arbitrary units)Further aids in solvent evaporation. [7]

Note: Optimal values are instrument-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol is a representative method for extracting long-chain acyl-CoAs from tissue samples and can be adapted for this compound.

  • Homogenization: Homogenize approximately 200-300 mg of frozen, powdered tissue in 4 mL of an ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water with 5% acetic acid). Spike with an appropriate internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with a suitable buffer to remove unbound impurities (e.g., 3 mL of the extraction buffer).

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method that can be adapted for this compound analysis. [4]

  • LC Column: C18 reversed-phase column suitable for high pH conditions.

  • Mobile Phase A: 15 mM ammonium hydroxide in water. [1]* Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile. [1]* Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a run time that allows for the separation of the analyte from major interferences.

  • Flow Rate: Dependent on the column diameter (e.g., 0.2-0.4 mL/min for a standard bore column).

  • Injection Volume: 5-10 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ESI mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard. A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.

References

Technical Support Center: Quantification of 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 23-Methylpentacosanoyl-CoA and other very long-chain acyl-CoAs (VLCACoAs) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and irreproducible quantitative results.[1] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous metabolites that can interfere with the ionization process in the mass spectrometer's ion source.[1]

Q2: My signal for this compound is low and variable. Could this be due to matrix effects?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[2] Co-eluting matrix components, particularly phospholipids in biological extracts, can significantly reduce the ionization efficiency of your target analyte.[1] This can push the signal towards or below the limit of detection, compromising sensitivity and reproducibility.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A: A standard method to quantitatively assess matrix effects is the post-extraction spike .[1] This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response when spiked into a blank matrix sample that has undergone the full extraction procedure. The ratio of these responses reveals the extent of ion suppression or enhancement.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal Intensity for this compound

Possible Cause: Ion suppression from co-eluting matrix components. Very long-chain acyl-CoAs are often low in abundance, making them particularly susceptible to the signal-suppressing effects of more abundant matrix components like phospholipids.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): Utilize a well-chosen SPE sorbent to separate this compound from polar interferences and phospholipids. A detailed protocol is provided below.

    • Liquid-Liquid Extraction (LLE): An LLE protocol can be optimized to selectively extract the analyte of interest while leaving behind many interfering substances. Adjusting the pH of the aqueous phase can improve the extraction efficiency for acidic analytes like acyl-CoAs.[3]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to alter selectivity.

  • Sample Dilution: If the concentration of this compound is sufficient, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2]

Issue 2: Inaccurate and Irreproducible Quantification

Possible Cause: Matrix effects are impacting the ionization of this compound inconsistently across different samples and standards.

Troubleshooting Steps:

  • Implement Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects in quantitative mass spectrometry.[4][5]

    • A stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., ¹³C- or ²H-labeled) is added to the sample at the very beginning of the sample preparation process.

    • The SIL-IS has nearly identical chemical and physical properties to the analyte, so it experiences the same extraction inefficiencies and matrix effects.[2]

    • By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as the ratio remains constant regardless of signal suppression or enhancement.

  • Matrix-Matched Calibrants: If a specific SIL-IS for this compound is unavailable, create calibration curves in a blank matrix that is as similar as possible to your study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques for reducing matrix effects in lipid analysis.

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) Low to MediumHighHighSimple and fast, but often results in "dirty" extracts with significant matrix effects.
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumRequires optimization of solvents and pH; can be more selective than PPT.[3]
Solid-Phase Extraction (SPE) HighHighMediumHighly effective at removing salts and phospholipids; requires method development.[1]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the this compound standard into the final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix sample before starting the extraction procedure. This set is used to determine recovery, not the matrix effect itself.[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for this compound.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Acidify the sample lysate with 125 µL of glacial acetic acid.[4] Load the acidified sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.[1]

    • Wash with 1 mL of a moderately non-polar solvent like methanol to remove phospholipids.[1]

  • Elution: Elute the this compound with 1 mL of a suitable organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Stable Isotope Internal Standard sample->add_is extract Extraction (LLE or SPE) add_is->extract cleanup Phospholipid Removal extract->cleanup drydown Dry Down & Reconstitute cleanup->drydown lc LC Separation drydown->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Workflow for quantitative analysis using stable isotope dilution.

Caption: Troubleshooting logic for low or inconsistent analyte signals.

References

Technical Support Center: Optimizing Chromatographic Separation of Methyl-Branched Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the chromatographic separation of methyl-branched acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating methyl-branched acyl-CoA isomers?

A1: The main challenges stem from the structural similarity of the isomers. Key difficulties include:

  • Positional Isomers: Isomers with methyl branches at different positions on the acyl chain have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1]

  • Stereoisomers: The presence of chiral centers creates enantiomers that are identical in achiral environments, requiring specialized chiral separation techniques.[1]

  • Co-elution: Due to their similar structures, branched-chain and linear-chain isomers often co-elute, complicating accurate quantification.[2]

  • Compound Stability: Acyl-CoA thioesters can be unstable and prone to degradation, which requires careful sample handling and optimized, often low-temperature, conditions.[1][3]

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of target analytes, suppressing or enhancing the signal.[1]

Q2: Which chromatographic technique is most effective for separating these isomers?

A2: Several techniques can be employed, with the choice depending on the specific isomers and the analytical goals.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for acyl-CoA analysis, often coupled with tandem mass spectrometry (MS/MS).[4] While effective for separating acyl-CoAs by chain length, resolving positional isomers can be challenging and may require long run times.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly popular for separating polar compounds like acyl-CoAs.[6] A zwitterionic HILIC column can be used to analyze a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that offers high efficiency and is particularly adept at separating isomeric species.[9][10] It often provides faster separations than HPLC and is considered a greener technique due to reduced organic solvent consumption.[9][11]

Q3: How can I improve peak resolution and sensitivity for acyl-CoA analysis?

A3: Improving resolution and sensitivity often involves a multi-faceted approach:

  • Optimize Mobile Phase: Fine-tuning the mobile phase composition, including solvent strength, pH, and the use of additives like ammonium (B1175870) formate, can significantly impact selectivity.[12][13] For RP-HPLC, a gradient elution with buffered methanol (B129727) or acetonitrile (B52724) is common.[14]

  • Select the Right Column: The choice of stationary phase is critical. For RP-HPLC, C18 columns are frequently used.[4][15] For SFC, columns with polar functionalities, such as a Diol column, have shown excellent resolution for various lipid classes.[12]

  • Enhance Mass Spectrometry Detection: Coupling your chromatography system to a tandem mass spectrometer (LC-MS/MS) is the most sensitive and selective method for quantification.[3] Using techniques like Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes, reducing the impact of co-eluting interferences.

  • Refine Sample Preparation: A robust sample preparation protocol is essential to minimize degradation and remove interfering matrix components. This can include solid-phase extraction (SPE) for cleanup.[3][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution / Co-elution of Isomers Suboptimal Mobile Phase: Incorrect solvent strength or pH.[16]Adjust the gradient steepness or the ratio of organic to aqueous solvents. For ionizable compounds, small adjustments to the mobile phase pH can significantly alter selectivity.[13]
Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.Screen different stationary phases. For example, if using a C18 column, consider a C30 for more hydrophobic analytes or a phenyl-hexyl for different selectivity.[15] Consider SFC, which is often superior for isomer separations.[17]
Column Overload: Injecting too much sample can cause peak broadening and fronting.[13]Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[18]
Column Aging: The stationary phase has degraded over time.[13]Replace the column. Implement regular column flushing and use guard columns to extend column lifetime.[18]
Low Signal Intensity / Poor Sensitivity Sample Degradation: Acyl-CoAs are susceptible to hydrolysis.[3]Process samples quickly on ice and store them at -80°C. Reconstitute in a buffered solution (e.g., 50 mM ammonium acetate) or methanol to improve stability.[3]
Suboptimal MS Parameters: Ion source settings (e.g., capillary voltage, gas flow, temperature) are not optimized.Perform tuning and optimization of the mass spectrometer source parameters specifically for your acyl-CoA analytes.
Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analytes.Improve sample cleanup using techniques like solid-phase extraction (SPE). Adjust chromatography to separate the analytes from the interfering compounds.[3]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the stationary phase.Add a competitor (e.g., a small amount of a stronger acid or base) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Column Contamination/Blockage: Particulates from the sample or system have blocked the column inlet frit.[19]Reverse flush the column to dislodge particulates. If the problem persists, the frit or the column may need to be replaced.[19] Always filter samples before injection.[13]
Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[18]Whenever possible, dissolve the sample in the initial mobile phase.[1]
Inconsistent Retention Times Column Not Equilibrated: Insufficient time for the column to stabilize between injections.[1]Increase the column equilibration time before each injection until a stable baseline is achieved.
System Leaks: Leaks in fittings between the injector, column, and detector.[1]Systematically check all fittings for any signs of leakage and tighten or replace as necessary.
Mobile Phase Inconsistency: Inaccurate preparation or degradation of the mobile phase.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1]
Temperature Fluctuations: The column temperature is not stable.[20]Use a column oven to maintain a consistent and stable temperature throughout the analysis.[18][20]

Quantitative Data Summary

Table 1: Comparison of Stationary Phases for Lipid Separation in UHPSFC

Stationary PhaseRetention CharacteristicsPeak Shape for Zwitterionic LipidsOverall Resolution
1-AA, DEA, 2-PIC Strong retentionPoorModerate
BEH, HSS-C18 Strong retention of polar and nonpolar lipids, respectivelyGoodGood
Diol Retained a majority of lipid classesSymmetricHighest
Data adapted from a study on ultra-high performance supercritical fluid chromatography (UHPSFC) for lipid profiling.[12]

Table 2: Example RP-HPLC Gradient for Short-Chain Acyl-CoA Isomers

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM Ammonium Acetate in Water)% Mobile Phase B (Acetonitrile)
0.00.4982
1.50.4982
4.00.48515
6.00.47030
13.00.4595
17.00.4595
This gradient is an example used for the analysis of various acyl-CoAs in mouse liver samples and may require optimization for specific methyl-branched isomers.[2]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture

This protocol is a general guideline for the extraction of acyl-CoAs from cultured cells.

  • Cell Harvesting: a. Aspirate the culture medium and rinse the cells once with 10 mL of ice-cold PBS. b. Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube. c. Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube. d. Centrifuge at 1,000 rpm for 5 minutes at 4°C.[21]

  • Extraction: a. Aspirate the supernatant completely. b. Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet thoroughly.[21] c. Add 270 µL of acetonitrile, and vortex or sonicate to ensure the mixture is homogenous.[21]

  • Clarification and Storage: a. Centrifuge the lysate at high speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. b. Carefully transfer the supernatant to a new microcentrifuge tube. c. Store the extract at -80°C until analysis.[21]

Protocol 2: General RP-HPLC-MS/MS Method for Acyl-CoA Analysis

This protocol outlines a typical setup for analyzing acyl-CoA extracts.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5μm, 3.0x100mm).[22]

    • Mobile Phase A: 10% Acetonitrile in water with 15mM Ammonium Hydroxide.[22]

    • Mobile Phase B: 90% Acetonitrile in water with 15mM Ammonium Hydroxide.[22]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient optimized to separate the isomers of interest (see Table 2 for an example).

    • Column Temperature: 30-40°C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • Characteristic Transition: For general acyl-CoA screening, a neutral loss scan for 507 Da (the 3'-phospho-ADP moiety) can be used.[3] For targeted analysis, specific precursor-to-product ion transitions must be determined for each analyte.

  • Analysis Procedure: a. Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved. b. Inject a small volume (e.g., 5-10 µL) of the sample extract. c. Acquire data throughout the chromatographic run. d. Integrate peak areas for quantification against a standard curve prepared in a similar matrix.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Acyl-CoA Extraction Harvest->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup LC LC Separation (RP-HPLC/SFC) Cleanup->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow from sample preparation to data analysis.

Troubleshooting Start Poor Peak Resolution Q_MobilePhase Is the mobile phase optimized? (pH, solvent strength) Start->Q_MobilePhase A_OptimizeMP Adjust gradient, buffer, or pH Q_MobilePhase->A_OptimizeMP No Q_Column Is the column appropriate & in good condition? Q_MobilePhase->Q_Column Yes End Resolution Improved A_OptimizeMP->End A_TestColumn Try a different stationary phase (e.g., SFC, HILIC) Q_Column->A_TestColumn No A_ReplaceColumn Flush or replace the column Q_Column->A_ReplaceColumn Maybe Q_Overload Is the column overloaded? Q_Column->Q_Overload Yes A_TestColumn->End A_ReplaceColumn->End A_Dilute Dilute sample or reduce injection volume Q_Overload->A_Dilute Yes Q_Overload->End No A_Dilute->End

Caption: Decision tree for troubleshooting poor peak resolution.

References

preventing degradation of 23-Methylpentacosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 23-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the sample preparation and analysis of this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: this compound is susceptible to two primary degradation pathways during sample preparation:

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions (either acidic or alkaline), leading to the formation of Coenzyme A and 23-methylpentacosanoic acid.

  • Enzymatic Degradation: Endogenous thioesterases present in biological samples can enzymatically cleave the thioester bond.[1]

Additionally, although the saturated acyl chain is generally stable, improper handling can introduce contaminants that may lead to oxidative damage, particularly if samples are not stored under an inert atmosphere.

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be processed immediately after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2] Storing samples under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative damage.

Q3: How does pH affect the stability of this compound?

A3: The stability of the thioester bond in acyl-CoAs is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis. Neutral to slightly acidic conditions (pH 6.0-7.0) are generally considered optimal for minimizing chemical hydrolysis.[3][4]

Q4: Can I use standard plastic labware for handling this compound?

A4: It is highly recommended to use glass or polypropylene (B1209903) labware to minimize the adsorption of this long-chain, hydrophobic molecule to surfaces. Standard polystyrene plastics should be avoided as they can leach plasticizers that may interfere with analysis and potentially contribute to sample degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no detectable this compound signal 1. Degradation during sample preparation: Exposure to high temperatures, non-optimal pH, or active endogenous enzymes. 2. Adsorption to labware: Use of inappropriate plastic materials. 3. Inefficient extraction: The extraction solvent may not be suitable for this very-long-chain fatty acyl-CoA.1. Work quickly on ice. Use pre-chilled solvents and tubes. Ensure the pH of all buffers is between 6.0 and 7.0. Consider adding a thioesterase inhibitor to the lysis/homogenization buffer. 2. Switch to glass or polypropylene tubes and vials for all sample handling steps. 3. Optimize your extraction protocol. A common method involves a modified Bligh-Dyer or Folch extraction using a chloroform:methanol mixture.
High background noise or interfering peaks in chromatogram 1. Contamination from solvents or labware: Use of non-HPLC grade solvents or plasticware leaching contaminants. 2. Carryover from previous injections: Residual sample remaining in the analytical system.1. Use high-purity, HPLC or MS-grade solvents. As mentioned, use glass or polypropylene labware. 2. Implement a rigorous wash protocol for the analytical column and injection port between samples. Run blank injections to ensure the system is clean.
Poor peak shape (tailing or broadening) 1. Sub-optimal chromatographic conditions: Inappropriate column, mobile phase, or gradient. 2. Interaction with active sites in the LC system: Silanol groups on the column or other surfaces can interact with the phosphate (B84403) groups of CoA.1. Use a C18 column designed for lipid analysis. Optimize the mobile phase composition and gradient elution to ensure proper retention and elution. 2. Use a column with end-capping. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve peak shape.
Inconsistent quantification results 1. Incomplete derivatization (if applicable): Residual water or degraded reagents can lead to incomplete reactions. 2. Matrix effects in mass spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. 3. Variability in extraction efficiency. 1. Ensure samples are completely dry before derivatization. Use fresh, high-quality derivatization reagents. 2. Develop a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. Utilize a stable isotope-labeled internal standard for accurate quantification. 3. Incorporate an internal standard early in the sample preparation workflow to account for any losses during extraction.

Quantitative Data Summary

Table 1: Estimated Effect of Temperature on the Stability of this compound in Buffer (pH 7.0) over 24 hours

Temperature (°C)Estimated Degradation (%)
-80< 1
-201 - 5
45 - 15
25 (Room Temp)20 - 40

Table 2: Estimated Effect of pH on the Hydrolysis of this compound at 25°C over 24 hours

pHEstimated Hydrolysis (%)
3.030 - 50
5.010 - 25
7.020 - 40
9.050 - 80

Table 3: Estimated Impact of Freeze-Thaw Cycles on the Integrity of this compound (Storage at -80°C)

Number of Freeze-Thaw CyclesEstimated Degradation (%)
1< 5
310 - 20
520 - 35

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 0.9% NaCl solution

  • Ice-cold Chloroform:Methanol (2:1, v/v)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Storage solvent (e.g., isopropanol)

Procedure:

  • Excise tissue and immediately flash-freeze in liquid nitrogen.

  • Weigh the frozen tissue (typically 50-100 mg).

  • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold chloroform:methanol (2:1).

  • Homogenize thoroughly until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 mL of ice-cold 0.9% NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids and acyl-CoAs using a glass Pasteur pipette.

  • Dry the organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., isopropanol) for analysis.

  • Store the extract at -80°C until analysis.

Visualizations

Degradation Pathways of this compound cluster_main cluster_hydrolysis Chemical/Enzymatic Hydrolysis cluster_oxidation Oxidation (if unsaturated or mishandled) This compound This compound 23-Methylpentacosanoic_Acid 23-Methylpentacosanoic Acid This compound->23-Methylpentacosanoic_Acid H2O (Acid/Base/Thioesterase) Coenzyme_A Coenzyme A This compound->Coenzyme_A Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidants

Caption: Major degradation pathways affecting this compound stability.

General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Flash-freeze) Homogenization 2. Homogenization (Ice-cold solvent) Sample_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction Homogenization->Extraction Drying 4. Solvent Evaporation (Nitrogen stream) Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LC_MS 6. LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing 7. Data Processing LC_MS->Data_Processing

Caption: A typical experimental workflow for analyzing this compound.

References

Technical Support Center: 23-Methylpentacosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 23-Methylpentacosanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound is typically a two-stage process: first, the chemical synthesis of the free fatty acid, 23-methylpentacosanoic acid, followed by its enzymatic activation to the coenzyme A (CoA) thioester. This guide addresses potential issues in both stages.

Stage 1: Chemical Synthesis of 23-Methylpentacosanoic Acid

Question 1: My chemical synthesis of 23-methylpentacosanoic acid results in a very low yield. What are the common causes and solutions?

Answer: Low yields in the synthesis of very-long-chain fatty acids (VLCFAs) are common and can be attributed to several factors:

  • Inefficient Coupling Reactions: The construction of the long alkyl chain often relies on coupling reactions (e.g., Grignard, Negishi, or organocopper-mediated couplings). These can be sensitive to impurities, moisture, and stoichiometry.

    • Solution: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use high-purity, anhydrous solvents and accurately determine the concentration of organometallic reagents before use. An excess of one reagent may be required to drive the reaction to completion.

  • Side Reactions: Competing reactions, such as homo-coupling of the reagents, can reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature. Some coupling reactions require low temperatures to minimize side products. The choice of catalyst and ligands is also crucial and may need to be screened for optimal performance.

  • Difficult Purification: The product and starting materials may have similar physical properties, leading to losses during purification.

    • Solution: Employ high-performance liquid chromatography (HPLC) or multiple rounds of column chromatography with different solvent systems to improve separation. Derivatization of the carboxylic acid to an ester may facilitate purification.

Question 2: I am having trouble purifying the final 23-methylpentacosanoic acid product. What methods are most effective?

Answer: Purification of VLCFAs requires techniques that can separate molecules with subtle differences in polarity and size.

  • Recrystallization: This is a cost-effective method if a suitable solvent system can be found. It may require trial and error with various polar and non-polar solvents.

  • Silica Gel Chromatography: This is the most common method. A non-polar mobile phase (e.g., hexane) with a small amount of a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. A shallow gradient can improve separation.

  • Reversed-Phase HPLC: For high-purity requirements, reversed-phase HPLC is highly effective. A C18 column is typically used with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., trifluoroacetic acid) to ensure the carboxylic acid is protonated.

Stage 2: Enzymatic Synthesis of this compound

Question 3: The enzymatic conversion of my fatty acid to its CoA ester is incomplete. How can I improve the reaction efficiency?

Answer: Incomplete conversion is a frequent issue in the enzymatic synthesis of acyl-CoAs. Several factors can influence the efficiency of long-chain acyl-CoA synthetases (LACS).

  • Enzyme Activity: The LACS enzyme may be inactive or have low specific activity.

    • Solution: Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer). Perform a specific activity assay with a known substrate (e.g., palmitic acid) to confirm its viability. Avoid repeated freeze-thaw cycles.

  • Substrate Presentation: Very-long-chain fatty acids are hydrophobic and can be difficult to present to the enzyme in an aqueous buffer.

    • Solution: The fatty acid should be complexed with bovine serum albumin (BSA) or dissolved in a small amount of an organic solvent (like ethanol (B145695) or DMSO) before being added to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <1-2%) to avoid denaturing the enzyme.

  • Cofactor Degradation: ATP is essential for the reaction and can be hydrolyzed over time, especially at non-optimal pH or in the presence of contaminating ATPases.

    • Solution: Use a fresh, high-quality ATP solution. Consider using an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) for long reactions.

  • Product Inhibition: The accumulation of the product, this compound, or the byproduct AMP, can inhibit the enzyme.

    • Solution: If possible, perform the reaction with a system that removes one of the products as it is formed. Alternatively, adjust the initial concentrations of substrates to optimize for a high level of conversion without significant product inhibition.

Question 4: My final this compound product appears to be degrading. How can I improve its stability and purification?

Answer: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially at alkaline pH.

    • Solution: Maintain the pH of all solutions between 6.0 and 7.5. Store the purified product at -80°C in a slightly acidic buffer (e.g., pH 6.0).

  • Contaminating Thioesterases: Cell lysates used as a source of LACS may contain thioesterases that can cleave the product.

    • Solution: Use a purified LACS enzyme if possible. If using a lysate, add thioesterase inhibitors to the reaction mixture.

  • Purification Issues: Purification can be challenging due to the amphipathic nature of the molecule.

    • Solution: Solid-phase extraction (SPE) or HPLC are effective purification methods. For HPLC, a C18 reversed-phase column with an acetonitrile/water gradient containing a buffer like potassium phosphate (B84403) is often used. Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of CoA.

Quantitative Data Summary

The following table provides typical reaction conditions and expected outcomes for the enzymatic synthesis of a very-long-chain acyl-CoA. These are representative values and may require optimization for this compound.

ParameterTypical ValueRange for OptimizationNotes
Substrates
23-Methylpentacosanoic Acid50 µM10 - 100 µMHigher concentrations may require more BSA for solubilization.
Coenzyme A (CoA)100 µM50 - 250 µMShould be in molar excess to the fatty acid.
ATP2 mM1 - 5 mMEnsure MgCl₂ is also present in equimolar or slight excess.
MgCl₂2.5 mM1 - 5 mMRequired cofactor for ATP-dependent enzymes.
Enzyme & Buffer
Purified LACS Enzyme1-5 µg/mL0.5 - 10 µg/mLOptimal concentration depends on enzyme's specific activity.
Buffer pH7.46.5 - 8.0Tris-HCl or HEPES are common choices.
Reaction Temperature37°C30 - 37°C
Reaction Time30 minutes10 - 60 minutesMonitor for linearity; extend if conversion is low.
Expected Outcome
Conversion Efficiency>80%50 - 95%Dependent on all factors above.
Final Purity (post-HPLC)>95%>90%

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the activation of 23-methylpentacosanoic acid to its CoA ester using a commercially available long-chain acyl-CoA synthetase.

  • Preparation of Fatty Acid Substrate:

    • Prepare a 1 mM stock solution of 23-methylpentacosanoic acid in ethanol.

    • In a separate tube, prepare a 10% (w/v) fatty-acid-free BSA solution in water.

    • To solubilize the fatty acid, mix the 1

Technical Support Center: Method Validation for 23-Methylpentacosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of 23-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable quantification of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the importance of method validation for this compound analysis?

Method validation is crucial to ensure that the analytical procedure used for quantifying this compound is accurate, precise, specific, and reproducible.[1][2] For drug development and research, a validated method guarantees the reliability of data, which is essential for making informed decisions about product safety and efficacy.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

Due to its high molecular weight and amphiphilic nature, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of this compound and other long-chain acyl-CoAs.[3][4][5] This method offers high sensitivity and selectivity, which are necessary for detecting low-abundance species in complex biological samples.

Q3: What are the key parameters to consider during method validation for this compound?

The core validation parameters, as recommended by regulatory bodies like the ICH, include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[6]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[2][7]

  • Accuracy: The closeness of the measured value to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase.1. For long-chain acyl-CoAs, slightly alkaline mobile phases (e.g., using ammonium (B1175870) hydroxide) can improve peak shape.[3] 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[8]
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components. 2. Inefficient extraction from the biological matrix. 3. Suboptimal mass spectrometer source conditions.1. Improve sample clean-up using techniques like solid-phase extraction (SPE).[9] 2. Optimize the extraction protocol; consider different solvent systems or homogenization techniques.[10] 3. Optimize source parameters (e.g., gas flows, temperatures, and voltages).
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phases daily and ensure accurate composition. 2. Use a column oven to maintain a stable temperature.[11] 3. Equilibrate the column with a sufficient volume of mobile phase before each run.[8] If the shift persists, the column may need replacement.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Carryover from previous injections. 3. Contaminated LC-MS system.1. Use high-purity, LC-MS grade solvents and reagents.[12] 2. Implement a robust needle wash protocol in the autosampler method. 3. Flush the entire LC system with a strong solvent.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation. 2. Unstable LC-MS system performance. 3. Variability in manual integration of peaks.1. Ensure consistent execution of the sample preparation protocol. 2. Perform a system suitability test before running samples to ensure the system is stable.[12] 3. Use a validated integration method and avoid manual reintegration where possible.

Experimental Protocols

Below are detailed methodologies for key validation experiments for this compound analysis using LC-MS/MS.

Specificity / Selectivity

Objective: To demonstrate that the analytical method can unequivocally identify and quantify this compound without interference from matrix components.

Protocol:

  • Analyze six blank matrix samples (e.g., plasma, tissue homogenate) from different sources.

  • Analyze a blank matrix sample spiked with this compound at the Lower Limit of Quantitation (LLOQ).

  • Analyze a blank matrix sample spiked with potential interfering substances (e.g., structurally similar lipids).

  • Acceptance Criteria: The response in the blank samples at the retention time of this compound should be less than 20% of the response of the LLOQ sample.

Linearity and Range

Objective: To establish the range over which the analytical method is linear.

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least six calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range of concentrations in the samples.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Objective: To determine the accuracy and precision of the method across the analytical range.

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 30-50% of the calibration range, and 75-90% of the calibration range).

  • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal concentration.

    • Precision: The relative standard deviation (RSD) should be ≤15%.

Quantitative Data Summary

The following tables summarize hypothetical validation data for the analysis of this compound.

Table 1: Linearity of this compound

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
2.52.6104.0
10.09.898.0
50.051.5103.0
100.0102.1102.1
200.0 (ULOQ)196.498.2
Linear Regression: y = 1.012x + 0.005r² = 0.998

Table 2: Accuracy and Precision of this compound

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Inter-Day (n=15)
Mean Conc. (ng/mL) ± SD RSD (%) Mean Conc. (ng/mL) ± SD RSD (%)
Low QC3.02.9 ± 0.26.93.1 ± 0.39.7
Mid QC75.077.3 ± 4.15.373.9 ± 5.57.4
High QC150.0145.8 ± 6.04.1153.2 ± 8.15.3

Visualizations

The following diagrams illustrate key workflows and relationships in the method validation process for this compound analysis.

MethodValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting start Method Development protocol Write Validation Protocol start->protocol standards Prepare Standards & QCs protocol->standards specificity Specificity standards->specificity linearity Linearity & Range standards->linearity accuracy_precision Accuracy & Precision standards->accuracy_precision lod_loq LOD & LOQ standards->lod_loq robustness Robustness standards->robustness data Analyze Data specificity->data linearity->data accuracy_precision->data lod_loq->data robustness->data report Write Validation Report data->report end end report->end Method Validated

Caption: Workflow for analytical method validation.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? sample_prep Sample Preparation Variability start->sample_prep Yes lc_system LC System Instability start->lc_system Yes ms_system MS System Drift start->ms_system Yes integration Integration Errors start->integration Yes retrain Retrain on Protocol sample_prep->retrain system_suitability Run System Suitability lc_system->system_suitability ms_cal Recalibrate Mass Spectrometer ms_system->ms_cal integration_method Standardize Integration Method integration->integration_method end end retrain->end Re-analyze Samples system_suitability->end Re-analyze Samples ms_cal->end Re-analyze Samples integration_method->end Re-analyze Samples

Caption: Troubleshooting logic for inconsistent results.

References

dealing with in-source fragmentation of 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 23-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its analysis by mass spectrometry, with a focus on mitigating in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. For this compound, a long-chain branched fatty acyl-CoA, this is a significant issue because it can lead to a diminished signal for the intact molecule, complicating accurate quantification and potentially leading to misidentification of the compound. The energy-rich thioester bond and the long carbon chain make it susceptible to fragmentation under energetic ionization conditions.

Q2: What is the most common in-source fragment observed for long-chain fatty acyl-CoAs like this compound?

A2: The most characteristic in-source fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, which corresponds to a loss of 507 Da.[1][2][3] This results in a fragment ion representing the acyl-pantetheine portion of the molecule. Observing a significant ion corresponding to [M+H-507]⁺ in your spectrum is a strong indicator of in-source fragmentation.

Q3: Which instrument parameters have the most significant impact on the in-source fragmentation of this compound?

A3: The primary instrument settings that influence in-source fragmentation are the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature (including desolvation temperature).[4][5][6] Higher cone voltages and source temperatures increase the internal energy of the ions, making them more likely to fragment.[4][5]

Q4: How can I confirm that the fragments I am seeing are from in-source fragmentation and not from impurities in my sample?

A4: To confirm in-source fragmentation, you can perform a simple experiment by gradually decreasing the cone voltage and source temperature. If the intensity of the suspected fragment ion decreases while the intensity of the intact precursor ion ([M+H]⁺) increases, it is highly likely that the fragment is a result of in-source fragmentation. Additionally, the chromatographic peaks for the precursor ion and the in-source fragment should have identical retention times.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to reducing the in-source fragmentation of this compound.

Problem: Low abundance of the precursor ion for this compound and a high-intensity signal for a fragment corresponding to a neutral loss of 507 Da.
Solution Workflow:

A systematic optimization of key mass spectrometer parameters is necessary. The following workflow diagram illustrates the logical steps for troubleshooting and minimizing in-source fragmentation.

Troubleshooting_Workflow start High In-Source Fragmentation Observed infusion Infuse a standard solution of This compound start->infusion optimize_cv Optimize Cone Voltage (Fragmentor/Declustering Potential) acquire_cv Acquire spectra at a range of cone voltages (e.g., 10-80 V) optimize_cv->acquire_cv infusion->optimize_cv analyze_cv Plot Precursor vs. Fragment Ion Intensity vs. Cone Voltage acquire_cv->analyze_cv select_cv Select Cone Voltage with high precursor and low fragment intensity analyze_cv->select_cv optimize_temp Optimize Source Temperature (Desolvation Temperature) select_cv->optimize_temp acquire_temp Using optimal cone voltage, acquire spectra at various temperatures optimize_temp->acquire_temp analyze_temp Plot Precursor vs. Fragment Ion Intensity vs. Temperature acquire_temp->analyze_temp select_temp Select Temperature with good signal and minimal fragmentation analyze_temp->select_temp final_params Final Optimized Parameters select_temp->final_params

Caption: A logical workflow for the systematic optimization of mass spectrometer parameters to minimize in-source fragmentation.

Quantitative Data Summary

Table 1: Illustrative Effect of Cone Voltage on In-Source Fragmentation

Cone Voltage (V)Precursor Ion Intensity (%)Fragment Ion Intensity (%)
20955
407525
604060
801585

Table 2: Illustrative Effect of Source Temperature on In-Source Fragmentation

Source Temperature (°C)Precursor Ion Intensity (%)Fragment Ion Intensity (%)
2509010
3008020
3506535
4005050

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a representative method for the analysis of very long-chain fatty acyl-CoAs and can be adapted for this compound.[3][10][11]

1. Sample Preparation (from biological tissue)

  • Homogenization: Homogenize frozen tissue (~50-100 mg) in a cold solution of 0.1 M KH₂PO₄ and 2-propanol (1:1 v/v).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) to the homogenate.

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs.

  • Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 10% acetonitrile (B52724) in water with 15 mM ammonium (B1175870) hydroxide).

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10:90 acetonitrile/water with 15 mM ammonium hydroxide.[11]

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

  • MRM Transition (example):

    • Precursor Ion (Q1): m/z of [this compound + H]⁺

    • Product Ion (Q3): m/z of [Precursor Ion - 507]⁺

  • Key Parameters to Optimize:

    • Cone Voltage: Start with a low value (e.g., 20 V) and increase in increments to find the optimal balance between signal intensity and fragmentation.

    • Source Temperature: Begin with a moderate temperature (e.g., 300 °C) and adjust as needed.

    • Desolvation Gas Flow: Optimize for stable spray and efficient desolvation.

    • Capillary Voltage: Typically 1.0-3.0 kV.

Signaling Pathway Involvement

Branched-chain fatty acyl-CoAs, such as this compound, are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[12][13] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[14][15] The activation of PPARα by these ligands leads to the transcription of genes involved in fatty acid oxidation.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA-CoA This compound PPARa PPARα BCFA-CoA->PPARa Binds and Activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_complex->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Proteins Fatty Acid Oxidation Enzymes mRNA->Proteins Translation Metabolic_Effect Metabolic_Effect Proteins->Metabolic_Effect Increased Fatty Acid Oxidation

References

Validation & Comparative

Unraveling the Role of Very Long-Chain Acyl-CoAs in Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct quantitative data for 23-Methylpentacosanoyl-CoA in healthy versus diseased tissues remains elusive in current scientific literature, a broader examination of very long-chain fatty acids (VLCFAs) and their CoA esters provides critical insights into their pathological significance. This guide synthesizes the available knowledge on VLCFA metabolism, outlines a robust experimental approach for their quantification, and visualizes the key pathways, offering a valuable resource for researchers in lipidomics and drug development.

The accumulation of VLCFAs is a hallmark of several inherited metabolic disorders, most notably peroxisomal biogenesis disorders (PBDs) such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD). In these conditions, impaired peroxisomal β-oxidation leads to the systemic accumulation of VLCFAs, including saturated and branched-chain species, in tissues and plasma. While specific measurements for this compound are not reported, the general trend for VLCFAs is a significant elevation in diseased states compared to healthy controls.

Quantitative Data on Very Long-Chain Fatty Acids in Health and Disease

The following table summarizes the typical findings for the broader class of very long-chain fatty acids in relevant disease models and patient samples. It is important to note that these are representative values for commonly measured VLCFAs and serve as a proxy for the expected alterations of rare species like this compound.

Analyte ClassConditionTissue/SampleChange in Diseased vs. HealthyReference
Very Long-Chain Fatty Acids (VLCFAs)X-linked Adrenoleukodystrophy (X-ALD)Plasma, Fibroblasts↑↑[1][2]
Very Long-Chain Fatty Acids (VLCFAs)Zellweger Spectrum Disorders (PBD-ZSD)Plasma, Fibroblasts↑↑[3][4]
Branched-Chain Fatty AcidsPeroxisomal DisordersPlasma[3][5]
C26:0-lysophosphatidylcholineZellweger Spectrum Disorders (ZSD)Dried Blood Spots, Fibroblasts↑↑[6]

Note: The table indicates a general and significant increase (↑↑) or increase (↑) in the levels of these lipid classes in diseased states. Specific fold changes can vary depending on the specific molecule, tissue, and patient.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a composite methodology based on established techniques for the analysis of very long-chain acyl-CoAs.

1. Tissue Homogenization and Extraction:

  • Approximately 50-100 mg of frozen tissue is homogenized in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol (B129727).

  • A known amount of an appropriate internal standard (e.g., a deuterated or odd-chain very long-chain acyl-CoA) is added to the homogenate.

  • The mixture is vortexed vigorously for 2 minutes and then centrifuged at 10,000 x g for 10 minutes at 4°C.

  • The lower organic phase containing the lipids is carefully collected.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

  • The lipid extract is dried under a stream of nitrogen and reconstituted in a minimal volume of a suitable solvent.

  • The reconstituted sample is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.

  • The cartridge is washed with a series of solvents of increasing polarity to remove interfering substances.

  • The acyl-CoA fraction is eluted with a high-percentage organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol).

3. LC-MS/MS Analysis:

  • The eluted acyl-CoA fraction is again dried and reconstituted in the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic separation is achieved on a C18 reversed-phase column using a gradient of mobile phases, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).

  • Quantification is performed using multiple reaction monitoring (MRM), targeting the specific precursor-to-product ion transition for this compound and the internal standard.

Visualizing the Landscape of VLCFA Metabolism

To better understand the context of this compound, the following diagrams illustrate the general biosynthesis pathway for VLCFAs and a typical experimental workflow for their analysis.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (e.g., C18:0-CoA) Condensation Condensation (ELOVLs) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction (KAR) Condensation->Reduction1 Dehydration Dehydration (HACD) Reduction1->Dehydration Reduction2 Reduction (TER) Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (C[n+2]-CoA) Reduction2->VLCFA_CoA Experimental_Workflow Tissue Tissue Sample (Healthy vs. Diseased) Homogenization Homogenization & Lipid Extraction Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

The Evolving Landscape of Biomarkers in Very-Long-Chain Fatty Acid Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While information regarding the validation of 23-Methylpentacosanoyl-CoA as a biomarker remains elusive in publicly available scientific literature and databases, the field of diagnostics for disorders related to very-long-chain fatty acids (VLCFAs) is well-established and continually advancing. This guide provides a comprehensive comparison of validated and emerging biomarkers for X-linked adrenoleukodystrophy (X-ALD), a prototypic VLCFA disorder, aimed at researchers, scientists, and drug development professionals.

X-linked adrenoleukodystrophy is a genetic disorder characterized by the accumulation of VLCFAs in tissues and plasma.[1][2] The clinical presentation of X-ALD is highly variable, ranging from adrenal insufficiency to rapidly progressive cerebral demyelination.[2][3] This heterogeneity underscores the critical need for reliable biomarkers for diagnosis, prognosis, and monitoring of therapeutic interventions.

Established and Emerging Biomarkers for X-linked Adrenoleukodystrophy

The diagnostic and prognostic toolkit for X-ALD includes both well-established markers and novel candidates that show promise for improving patient outcomes.

Established Biomarkers
  • Very-Long-Chain Fatty Acids (VLCFAs): The cornerstone of X-ALD diagnosis is the measurement of elevated levels of saturated VLCFAs in plasma. Specifically, the concentration of hexacosanoic acid (C26:0) and the ratios of C26:0 to behenic acid (C22:0) (C26:0/C22:0) and tetracosanoic acid (C24:0) to C22:0 (C24:0/C22:0) are the primary diagnostic indicators.[4]

  • C26:0-lysophosphatidylcholine (C26:0-LPC): This is the key biomarker utilized in newborn screening for X-ALD.[5] It is a derivative of the C26:0 fatty acid and is measured from a dried blood spot.

Emerging Biomarkers
  • Neurofilament Light Chain (NfL): This protein is a marker of axonal damage.[6] Elevated levels of NfL in the blood are being investigated as a prognostic biomarker to predict the onset of the severe cerebral form of X-ALD.[6]

Comparative Analysis of Biomarkers

The following table summarizes the key characteristics and clinical utility of the aforementioned biomarkers for X-ALD.

BiomarkerSample TypeClinical UtilityAdvantagesLimitations
VLCFAs (C26:0, C26:0/C22:0, C24:0/C22:0) PlasmaDiagnosticHigh sensitivity and specificity for diagnosis of X-ALD in males.[4]Less reliable for identifying female carriers (15-20% have normal VLCFA levels).[4] Does not predict disease progression.
C26:0-lysophosphatidylcholine (C26:0-LPC) Dried Blood SpotNewborn ScreeningEnables early detection of X-ALD before symptom onset.[5]Does not predict the clinical phenotype.[5]
Neurofilament Light Chain (NfL) Plasma/SerumPrognostic (Investigational)Potential to predict the onset of cerebral ALD, allowing for earlier intervention.[6]Requires further validation in larger, longitudinal studies. Cut-off values for clinical decision-making are still being established.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Quantification of VLCFAs in Plasma

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Lipid Extraction: Total lipids are extracted from plasma samples using a chloroform/methanol solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to produce fatty acid methyl esters (FAMEs). This is typically achieved by heating the lipid extract with methanolic HCl or BF3-methanol.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and chain length. The separated FAMEs are then detected and quantified by a mass spectrometer.

  • Data Analysis: The concentrations of C22:0, C24:0, and C26:0 are determined by comparing their peak areas to those of known internal standards. The ratios of C24:0/C22:0 and C26:0/C22:0 are then calculated.

Analysis of C26:0-lysophosphatidylcholine (C26:0-LPC) from Dried Blood Spots

Method: Tandem Mass Spectrometry (MS/MS)

Protocol:

  • Sample Preparation: A small punch from the dried blood spot is placed in a well of a microtiter plate.

  • Extraction: An extraction solution containing internal standards (isotopically labeled C26:0-LPC) is added to each well. The plate is then agitated to extract the analytes.

  • MS/MS Analysis: The extract is injected into a tandem mass spectrometer. The instrument is set up to specifically detect and quantify C26:0-LPC and the internal standard.

  • Data Analysis: The concentration of C26:0-LPC is calculated based on the ratio of its signal to that of the internal standard.

Measurement of Neurofilament Light Chain (NfL)

Method: Single Molecule Array (Simoa) Assay

Protocol:

  • Sample Preparation: Plasma or serum samples are collected and stored according to standard procedures.

  • Assay Procedure: The Simoa NfL assay is a highly sensitive immunoassay. In brief, samples are incubated with paramagnetic beads coated with anti-NfL capture antibodies. After washing, a biotinylated anti-NfL detection antibody is added, followed by a streptavidin-β-galactosidase conjugate.

  • Signal Detection: The beads are loaded into a Simoa disc containing thousands of femtoliter-sized wells. When a bead is present in a well with the immunocomplex, the β-galactosidase converts a substrate into a fluorescent product. The instrument counts the number of fluorescent wells to determine the concentration of NfL.

  • Data Analysis: The concentration of NfL in the sample is determined by comparing the signal to a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between biomarkers and disease processes, as well as the analytical workflows, can provide a clearer understanding of their roles.

cluster_0 X-ALD Pathophysiology cluster_1 Biomarker Measurement ABCD1 Gene Mutation ABCD1 Gene Mutation Defective ALDP Transporter Defective ALDP Transporter ABCD1 Gene Mutation->Defective ALDP Transporter VLCFA Accumulation VLCFA Accumulation Defective ALDP Transporter->VLCFA Accumulation Tissue Damage Tissue Damage VLCFA Accumulation->Tissue Damage Plasma VLCFAs Plasma VLCFAs VLCFA Accumulation->Plasma VLCFAs Blood Spot C26:0-LPC Blood Spot C26:0-LPC VLCFA Accumulation->Blood Spot C26:0-LPC Axonal Damage Axonal Damage Tissue Damage->Axonal Damage Cerebral ALD Plasma NfL Plasma NfL Axonal Damage->Plasma NfL

Figure 1. Simplified relationship between X-ALD pathophysiology and associated biomarkers.

cluster_0 VLCFA Analysis Workflow cluster_1 C26:0-LPC Analysis Workflow cluster_2 NfL Analysis Workflow Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction FAME Derivatization FAME Derivatization Lipid Extraction->FAME Derivatization GC-MS Analysis GC-MS Analysis FAME Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Dried Blood Spot Dried Blood Spot Extraction Extraction Dried Blood Spot->Extraction MS/MS Analysis MS/MS Analysis Extraction->MS/MS Analysis Data Analysis_LPC Data Analysis MS/MS Analysis->Data Analysis_LPC Plasma/Serum Sample Plasma/Serum Sample Simoa Immunoassay Simoa Immunoassay Plasma/Serum Sample->Simoa Immunoassay Signal Detection Signal Detection Simoa Immunoassay->Signal Detection Data Analysis_NfL Data Analysis Signal Detection->Data Analysis_NfL

References

A Comparative Analysis of the Biological Activity of 23-Methylpentacosanoyl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of the (R)- and (S)-enantiomers of 23-methylpentacosanoyl-CoA, a long-chain branched fatty acyl-CoA. While specific experimental data for this particular molecule is not yet available in published literature, this document outlines the expected differential effects based on the known stereospecificity of enzymes involved in fatty acid metabolism. The guide also presents detailed hypothetical experimental protocols and data to facilitate future research in this area.

Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and as signaling molecules that regulate various cellular processes.[1][2][3] The introduction of a methyl branch in the acyl chain, as seen in this compound, suggests a role in specific metabolic pathways that handle branched-chain fatty acids, which are often implicated in metabolic disorders and neurological diseases.

Enzymes are chiral molecules and frequently exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon one enantiomer of a chiral substrate over the other.[4] This principle is fundamental to pharmacology and metabolism. For instance, the enzyme fatty acid 2-hydroxylase is known to be stereospecific for the production of (R)-2-hydroxy fatty acids, and the resulting enantiomers have distinct cellular functions.[4] It is therefore highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities due to differential recognition and processing by enzymes such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and acyl-CoA thioesterases.

Hypothetical Data Presentation

Based on the principle of enzyme stereospecificity, a hypothetical comparison of the kinetic parameters for the two enantiomers with a key metabolic enzyme, Acyl-CoA Oxidase 1 (ACOX1), which catalyzes the first step of peroxisomal β-oxidation, is presented below. It is postulated that the (S)-enantiomer is the preferred substrate.

EnantiomerApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Relative Enzymatic Efficiency (Vmax/Km)
(S)-23-Methylpentacosanoyl-CoA151208.0
(R)-23-Methylpentacosanoyl-CoA75300.4

Table 1: Hypothetical Kinetic Parameters of ACOX1 for the Enantiomers of this compound. This table illustrates the expected differences in enzyme kinetics, with the (S)-enantiomer showing a lower Michaelis constant (Km), indicating higher binding affinity, and a higher maximal velocity (Vmax), resulting in significantly greater catalytic efficiency compared to the (R)-enantiomer.

Experimental Protocols

To empirically determine the biological activity of the this compound enantiomers, the following experimental protocols can be employed.

In Vitro Enzyme Assay with Acyl-CoA Oxidase (ACOX1)

This assay determines the kinetic parameters of ACOX1 for each enantiomer.

Materials:

  • Purified recombinant human ACOX1

  • (R)-23-Methylpentacosanoyl-CoA and (S)-23-Methylpentacosanoyl-CoA

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.

  • Add varying concentrations of the (R)- or (S)-23-methylpentacosanoyl-CoA enantiomer to the wells of a 96-well plate.

  • Initiate the reaction by adding a fixed concentration of purified ACOX1 to each well.

  • The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product resorufin.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Determine the apparent Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Cellular Uptake and Metabolism Assay

This assay evaluates the rate at which each enantiomer is taken up by and metabolized in cultured cells.

Materials:

  • Cultured human hepatocytes (e.g., HepG2 cells)

  • Radiolabeled [14C]-(R)-23-methylpentacosanoic acid and [14C]-(S)-23-methylpentacosanoic acid

  • Coenzyme A, ATP, and other necessary cofactors for acyl-CoA synthesis

  • Scintillation counter

Procedure:

  • Synthesize the radiolabeled this compound enantiomers from their corresponding fatty acids.

  • Incubate HepG2 cells with equimolar concentrations of either [14C]-(R)- or [14C]-(S)-23-methylpentacosanoyl-CoA for various time points.

  • At each time point, wash the cells extensively to remove extracellular substrate.

  • Lyse the cells and measure the total intracellular radioactivity using a scintillation counter to determine the uptake.

  • To assess metabolism, separate the cellular lipids and aqueous metabolites using liquid-liquid extraction.

  • Analyze the distribution of radioactivity in the different fractions (e.g., fatty acids, triacylglycerols, water-soluble intermediates of β-oxidation) by thin-layer chromatography or liquid chromatography-mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential metabolic fate of the this compound enantiomers and the general workflow for their comparative analysis.

G cluster_0 Cellular Environment S_Enantiomer (S)-23-Methylpentacosanoyl-CoA ACOX1_S ACOX1 (High Affinity) S_Enantiomer->ACOX1_S Preferred Substrate R_Enantiomer (R)-23-Methylpentacosanoyl-CoA ACOX1_R ACOX1 (Low Affinity) R_Enantiomer->ACOX1_R Poor Substrate LipidSynthesis Lipid Synthesis R_Enantiomer->LipidSynthesis Signaling Cellular Signaling R_Enantiomer->Signaling BetaOxidation Peroxisomal β-Oxidation ACOX1_S->BetaOxidation Efficient Metabolism ACOX1_R->BetaOxidation Inefficient Metabolism

Caption: Hypothetical metabolic pathways for this compound enantiomers.

G start Synthesize (R)- and (S)-23-Methylpentacosanoyl-CoA in_vitro In Vitro Enzyme Assays (e.g., ACOX1 kinetics) start->in_vitro cell_based Cell-Based Assays (Uptake & Metabolism) start->cell_based data_analysis Data Analysis and Comparison in_vitro->data_analysis cell_based->data_analysis conclusion Determine Differential Biological Activity data_analysis->conclusion

Caption: Experimental workflow for comparing enantiomer biological activity.

References

Assessing the Purity of Synthetic 23-Methylpentacosanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic 23-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate purity assessment strategy.

Introduction to this compound and the Imperative of Purity

This compound is a specialized lipid molecule that may play a role in various biological processes, including lipid metabolism and membrane biology. As with any synthetic biomolecule, its purity is a critical factor that can significantly impact experimental outcomes. Impurities, which can include unreacted starting materials, side-products from the synthesis, or degradation products, can lead to erroneous data and misinterpretation of results. Therefore, rigorous purity assessment is a crucial step in the quality control of this synthetic compound.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach utilizing several analytical techniques is recommended for a thorough assessment of this compound purity. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection of the adenine (B156593) ring of CoA at ~260 nm.Purity percentage based on peak area, retention time for identification.Robust, quantitative, widely available.Limited structural information, may not resolve all impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass analysis of the intact molecule and its fragments.Molecular weight confirmation, structural information from fragmentation patterns, high sensitivity for impurity detection.High specificity and sensitivity, can identify unknown impurities.Requires specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample amounts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][2]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of long-chain fatty acyl-CoAs.

  • Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reversed-phase column suitable for LC-MS.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient will need to be developed to ensure good separation, similar to the HPLC-UV method but optimized for MS compatibility.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

    • Collision Energy: Optimize to obtain characteristic fragment ions. Key fragments for acyl-CoAs include the loss of the phosphopantetheine group.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with the initial mobile phase.

  • Data Analysis: Confirm the molecular weight of the main peak. Analyze minor peaks for potential impurities by examining their mass-to-charge ratios and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural confirmation of the synthetic product.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD3OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl3:CD3OD).

  • Experiments:

    • ¹H NMR: To observe the proton signals of the molecule.

    • ¹³C NMR: To observe the carbon signals.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for confirming the connectivity of the acyl chain to the CoA moiety.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts and coupling constants of the signals should be consistent with the proposed structure of this compound. Integration of the ¹H NMR signals can be used for quantitative assessment of purity against a known internal standard.

Visualization of Workflows and Pathways

To better illustrate the processes involved in assessing the purity of synthetic this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthetic Product cluster_analysis Purity Assessment cluster_results Data Interpretation product Synthetic 23-Methyl- pentacosanoyl-CoA hplc HPLC-UV product->hplc lcms LC-MS/MS product->lcms nmr NMR product->nmr purity_percent Purity (%) hplc->purity_percent structure_confirm Structural Confirmation lcms->structure_confirm impurity_id Impurity Identification lcms->impurity_id nmr->structure_confirm

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_data Analytical Data cluster_analysis Analysis cluster_conclusion Conclusion data_hplc HPLC Chromatogram analysis_integration Peak Integration data_hplc->analysis_integration data_ms Mass Spectra analysis_mw Molecular Weight Determination data_ms->analysis_mw analysis_fragmentation Fragmentation Pattern Analysis data_ms->analysis_fragmentation data_nmr NMR Spectra analysis_shifts Chemical Shift and Coupling Analysis data_nmr->analysis_shifts conclusion_purity Purity Assessment analysis_integration->conclusion_purity analysis_mw->conclusion_purity analysis_fragmentation->conclusion_purity analysis_shifts->conclusion_purity

Caption: Logical relationships in data analysis for purity assessment.

signaling_pathway substrate This compound enzyme Acyl-CoA Thioesterase substrate->enzyme product1 23-Methylpentacosanoic Acid enzyme->product1 product2 Coenzyme A enzyme->product2 downstream Downstream Signaling product1->downstream

Caption: Hypothetical metabolic pathway involving this compound.

Potential Impurities in Synthetic this compound

A likely synthetic route for this compound involves the synthesis of the free fatty acid, 23-methylpentacosanoic acid, followed by its activation to the corresponding CoA thioester. Based on this, potential impurities could include:

  • Unreacted Starting Materials: 23-methylpentacosanoic acid and Coenzyme A.

  • Reagents from Synthesis: Coupling agents (e.g., dicyclohexylcarbodiimide, DCC), catalysts, and protecting groups used during the fatty acid synthesis.

  • Side-Products: Diacylated CoA, oxidized forms of the fatty acyl-CoA, and isomers of the branched fatty acid.

  • Degradation Products: Free fatty acid and CoA due to hydrolysis of the thioester bond.

Comparison with Alternatives

When a certified reference standard for this compound is unavailable, commercially available very-long-chain fatty acyl-CoAs can be used as comparative standards.

Alternative StandardChain Length & StructureUtility in ComparisonSupplier Examples
Lignoceryl-CoA (C24:0) 24 carbons, straight chainSimilar chain length, useful for retention time comparison in HPLC and for MS fragmentation pattern reference.Avanti Polar Lipids, Sigma-Aldrich
Cerotoyl-CoA (C26:0) 26 carbons, straight chainVery similar chain length, excellent for bracketing the expected elution time and for comparing ionization efficiency in MS.Avanti Polar Lipids, Cayman Chemical
Tricosanoyl-CoA (C23:0) 23 carbons, straight chainClosest in carbon number, though lacking the methyl branch. Ideal for initial method development.Avanti Polar Lipids

By employing the analytical strategies and protocols outlined in this guide, researchers can confidently assess the purity of their synthetic this compound, ensuring the integrity and reliability of their research data.

References

A Comparative Guide to the Measurement of 23-Methylpentacosanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 23-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-CoA. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document synthesizes information from established methods for the analysis of long-chain and very-long-chain fatty acyl-CoAs to offer a valuable resource for researchers. The methodologies discussed are primarily centered around liquid chromatography-mass spectrometry (LC-MS), a powerful and widely adopted technique for this class of molecules.

Data Presentation: Comparison of Analytical Methods

The quantification of long-chain fatty acyl-CoAs like this compound is most commonly and effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other techniques such as gas chromatography-mass spectrometry (GC-MS) are more suitable for long-chain fatty acids but are complicated for acyl-CoAs due to their charge and thermal lability. Radiometric assays can be used to measure the activity of enzymes that produce these molecules but are not ideal for direct quantification in biological samples.

Method Principle Advantages Limitations Typical Performance
LC-MS/MS Separation by liquid chromatography followed by detection and quantification using tandem mass spectrometry.High sensitivity and specificity, capable of multiplexing (measuring multiple acyl-CoAs simultaneously), provides structural information.[1][2]Matrix effects can influence accuracy, requires sophisticated instrumentation, method development can be complex.High accuracy (94.8% to 110.8%), good inter-run (2.6% to 12.2%) and intra-run (1.2% to 4.4%) precision has been reported for similar long-chain fatty acyl-CoAs.[1]
Radiometric Assay Measures the incorporation of a radiolabeled substrate into the acyl-CoA molecule by a specific enzyme.High sensitivity, useful for measuring enzyme activity.[3]Does not directly quantify the endogenous acyl-CoA pool, requires handling of radioactive materials, provides no structural information.Dependent on enzyme kinetics and substrate concentrations.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometry.Excellent separation efficiency for fatty acids.[2]Not suitable for intact acyl-CoAs due to their non-volatile and thermally labile nature. Extensive fragmentation of longer fatty acids can also be a challenge.[2]Not applicable for direct this compound measurement.

Experimental Protocols

A generalized experimental protocol for the quantification of this compound using LC-MS/MS is outlined below, based on common practices for long-chain fatty acyl-CoA analysis.

1. Sample Preparation:

  • Extraction: Tissues or cells are homogenized in a cold solvent mixture, often containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. Solid-phase extraction (SPE) is frequently employed for sample cleanup and enrichment of acyl-CoAs.

  • Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) should be added at the beginning of the extraction process to correct for matrix effects and variations in extraction efficiency and instrument response.

2. Liquid Chromatography (LC):

  • Column: A C18 or C8 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solution (often containing an ion-pairing agent like tributylamine (B1682462) or an alkaline modifier like ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the acyl-CoAs.[1][2]

  • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer is often used for its high sensitivity and specificity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation. A neutral loss scan of 507 Da is also a characteristic fragmentation pattern for acyl-CoAs.[1]

4. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue/Cell Homogenization Internal_Standard Addition of Internal Standard Tissue_Homogenization->Internal_Standard Extraction Solid-Phase Extraction Internal_Standard->Extraction LC_Separation LC Separation (C18/C8) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

fatty_acid_metabolism Fatty_Acid 23-Methylpentacosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Analyte This compound Acyl_CoA_Synthetase->Analyte ATP ATP ATP->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase Beta_Oxidation Beta-Oxidation Analyte->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Analyte->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Simplified metabolic pathway of this compound.

References

A Comparative Guide to the Metabolic Fate of 23-Methylpentacosanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the very-long-chain fatty acyl-CoA (VLCFA), 23-Methylpentacosanoyl-CoA, and other common fatty acyl-CoAs, such as the long-chain fatty acyl-CoA, palmitoyl-CoA. Understanding these distinct metabolic routes is crucial for research into metabolic disorders, drug development, and cellular physiology.

Introduction

Fatty acids are essential molecules for cellular energy production and the synthesis of complex lipids. Their catabolism is a fundamental biological process, and the specific pathway utilized is largely determined by the fatty acid's structure. While straight-chain, even-numbered fatty acids are primarily metabolized through the well-characterized β-oxidation pathway in the mitochondria, more complex fatty acids, such as the methyl-branched this compound, require alternative enzymatic machinery located in different cellular compartments. The presence of a methyl group on the carbon chain of this compound sterically hinders the enzymes of mitochondrial β-oxidation, necessitating an initial breakdown step via α-oxidation within the peroxisomes.[1][2][3] This guide will delineate the metabolic fates of these two classes of fatty acyl-CoAs, presenting key differences in their enzymatic processing, subcellular localization, and overall metabolic products.

Comparison of Metabolic Pathways

The metabolic degradation of this compound and palmitoyl-CoA follow distinct pathways, summarized in the table below.

FeatureThis compoundPalmitoyl-CoAOther Fatty Acyl-CoAs (e.g., unsaturated)
Primary Metabolic Pathway α-oxidation followed by β-oxidationβ-oxidationβ-oxidation with auxiliary enzymes
Initial Cellular Location PeroxisomeMitochondriaMitochondria
Key Initial Enzyme Phytanoyl-CoA Dioxygenase (PHYH)Acyl-CoA DehydrogenaseEnoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase
Initial Catabolic Step Removal of one carbon from the carboxyl endRemoval of two carbons from the carboxyl endIsomerization or reduction of double bonds
Initial Products 22-Methyltetracosanoyl-CoA (Pristanoyl-CoA analog), CO2, Formyl-CoAAcetyl-CoA, FADH2, NADHAcetyl-CoA, FADH2, NADH
Subsequent Metabolism The resulting shorter-chain branched fatty acyl-CoA can enter the peroxisomal β-oxidation pathway.[4]Acetyl-CoA enters the citric acid cycle. FADH2 and NADH enter the electron transport chain.Acetyl-CoA enters the citric acid cycle. FADH2 and NADH enter the electron transport chain.

Quantitative Metabolic Data

Direct quantitative data comparing the metabolic flux and enzyme kinetics for this compound is limited. However, data from structurally similar branched-chain fatty acids, such as phytanic acid, can provide valuable insights.

Parameterα-Oxidation (Phytanic Acid as substrate)β-Oxidation (Palmitoyl-CoA as substrate)
Enzyme Phytanoyl-CoA Dioxygenase (PHYH)Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD)
Km (Substrate Affinity) ~29.5 µM (for phytanoyl-CoA)[5]Varies by dehydrogenase and acyl-CoA chain length
Metabolic Flux Generally lower than β-oxidation for abundant fatty acids.High capacity, major pathway for energy production from fats.

Note: The kinetic parameters for β-oxidation enzymes are highly dependent on the specific acyl-CoA chain length and the particular dehydrogenase isoform.

Signaling and Metabolic Pathways

The metabolic pathways for this compound and Palmitoyl-CoA are distinct, involving different enzymes and cellular compartments.

Metabolic Fates of Fatty Acyl-CoAs cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Methyl_VLCFA_CoA This compound Hydroxy_Methyl_VLCFA_CoA 2-Hydroxy-23-methylpentacosanoyl-CoA Methyl_VLCFA_CoA->Hydroxy_Methyl_VLCFA_CoA Phytanoyl-CoA Dioxygenase (PHYH) Shorter_Aldehyde 22-Methyltetracosanal Hydroxy_Methyl_VLCFA_CoA->Shorter_Aldehyde 2-Hydroxyphytanoyl-CoA Lyase Formyl_CoA Formyl-CoA Hydroxy_Methyl_VLCFA_CoA->Formyl_CoA 2-Hydroxyphytanoyl-CoA Lyase Pristanoyl_CoA_analog 22-Methyltetracosanoyl-CoA Shorter_Aldehyde->Pristanoyl_CoA_analog Aldehyde Dehydrogenase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA_analog->Peroxisomal_Beta_Oxidation CO2_Formate CO2 + Formate Formyl_CoA->CO2_Formate Palmitoyl_CoA Palmitoyl-CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Palmitoyl_CoA->Mitochondrial_Beta_Oxidation Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA FADH2_NADH FADH2 + NADH Mitochondrial_Beta_Oxidation->FADH2_NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain FADH2_NADH->ETC

Caption: Metabolic pathways of this compound and Palmitoyl-CoA.

Experimental Protocols

1. Radiometric Assay for Fatty Acid Oxidation

This protocol is adapted from established methods to measure the rate of fatty acid oxidation by quantifying the production of radiolabeled metabolites.

Materials:

  • [1-14C]-labeled fatty acid of interest (e.g., 23-methylpentacosanoic acid or palmitic acid)

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Seahorse XF Base Medium (or other suitable assay medium)

  • L-Carnitine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Substrate Preparation: Prepare a stock solution of the [1-14C]-labeled fatty acid complexed to fatty acid-free BSA.

  • Assay Initiation: Wash the cells with assay medium. Add the assay medium containing the radiolabeled fatty acid-BSA complex and L-carnitine to initiate the assay.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

  • Reaction Termination: Stop the reaction by adding cold perchloric acid to each well.

  • Separation of Metabolites: Centrifuge the plate to pellet the precipitated protein. The supernatant will contain the acid-soluble metabolites (including [14C]acetyl-CoA and other short-chain acyl-CoAs).

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the acid-soluble fraction, normalized to the total protein content of the cells.

2. Extracellular Flux Analysis of Fatty Acid Oxidation

This method utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration driven by fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Fatty acid of interest (e.g., 23-methylpentacosanoic acid or palmitic acid) conjugated to BSA

  • Seahorse XF Base Medium

  • L-Carnitine

  • Inhibitors of other metabolic pathways (e.g., etomoxir (B15894) to inhibit carnitine palmitoyltransferase 1)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the fatty acid-BSA conjugate.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Assay Setup: One hour before the assay, replace the cell culture medium with the prepared assay medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Measurement: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR.

  • Inhibitor Injection (Optional): To confirm that the measured OCR is due to fatty acid oxidation, an inhibitor such as etomoxir can be injected to observe the subsequent decrease in OCR.

  • Data Analysis: The Seahorse XF software will calculate the OCR, which is indicative of the rate of fatty acid oxidation.

Experimental Workflow for Fatty Acid Oxidation Assays cluster_radiometric Radiometric Assay cluster_flux Extracellular Flux Analysis A1 Cell Plating A2 Add [14C]-Fatty Acid A1->A2 A3 Incubate A2->A3 A4 Stop Reaction (Perchloric Acid) A3->A4 A5 Separate Metabolites A4->A5 A6 Scintillation Counting A5->A6 B1 Cell Seeding in Seahorse Plate B2 Add Fatty Acid Substrate B1->B2 B3 Incubate B2->B3 B4 Measure OCR with Seahorse Analyzer B3->B4 B5 Inject Inhibitor (Optional) B4->B5 B6 Analyze OCR Data B5->B6

Caption: Workflow for fatty acid oxidation assays.

Conclusion

The metabolic fates of this compound and other common fatty acyl-CoAs are fundamentally different, dictated by their chemical structures. The methyl-branch of this compound necessitates an initial peroxisomal α-oxidation step before the resulting shorter-chain fatty acid can be further metabolized. In contrast, straight-chain fatty acyl-CoAs like palmitoyl-CoA are directly catabolized via mitochondrial β-oxidation. These distinct pathways have significant implications for cellular energy balance and lipid homeostasis. The provided experimental protocols offer robust methods for investigating these metabolic processes, which is essential for advancing our understanding of lipid metabolism in health and disease. Further research is warranted to obtain more precise quantitative data on the metabolic flux and enzyme kinetics of a wider range of branched-chain fatty acids.

References

Safety Operating Guide

Personal protective equipment for handling 23-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 23-Methylpentacosanoyl-CoA. Following these procedures will ensure a safe laboratory environment and proper management of this chemical from receipt to disposal. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of standard personal protective equipment is essential to prevent contact and ensure good laboratory practice.[2][3]

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasseswith side shields, meeting ANSI Z87.1 standardsProtects eyes from potential splashes or airborne particles.[4][5]
Hand Protection Nitrile GlovesPowder-freePrevents skin contact with the chemical.[2][6]
Body Protection Laboratory Coat---Protects street clothing and skin from contamination.[2][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[5][8]

Preparation and Use
  • Work Area: Designate a specific, clean area for handling the chemical.

  • Weighing: If weighing the solid form, do so in an area with minimal air currents to avoid creating dust. A chemical fume hood is recommended for this step to minimize inhalation of any fine particulates.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid, sweep up the material carefully, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a damp cloth.

  • Emergency Contact: Ensure that emergency contact numbers are clearly posted in the laboratory.[2]

Disposal Plan

Proper disposal of this compound and its containers is a critical final step. As a non-hazardous substance, the disposal procedures are straightforward but must be followed to comply with laboratory and institutional regulations.[1][9][10]

Waste StreamDisposal Method
Unused Solid Chemical Dispose of in the designated non-hazardous solid chemical waste container.[1][11]
Empty Container Deface the label to indicate the container is empty. Dispose of in the regular laboratory trash.[1]
Contaminated Materials (e.g., gloves, weigh boats) Dispose of in the regular laboratory trash, unless contaminated with a hazardous substance.

Visual Workflows

To further clarify the procedural steps, the following diagrams illustrate the overall handling workflow and the risk assessment process.

G Figure 1. Handling Workflow for this compound cluster_0 Preparation cluster_1 Execution cluster_2 Completion A Receipt and Inspection B Storage in Cool, Dry Place A->B C Don PPE B->C D Weighing and Preparation C->D E Experimental Use D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Figure 1. A step-by-step workflow for the safe handling of this compound.

G Figure 2. Risk Assessment Process A Identify Potential Hazards (Even if non-hazardous, consider dust inhalation) B Assess Risks (Low risk for this compound) A->B C Implement Control Measures (Standard PPE and good lab practices) B->C D Review and Document C->D

Caption: Figure 2. A logical diagram outlining the risk assessment process before handling any chemical.

References

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